molecular formula C30H34O5 B572731 4,5-Diepipsidial A CAS No. 1219603-97-0

4,5-Diepipsidial A

Cat. No.: B572731
CAS No.: 1219603-97-0
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-RVUBIHFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diepipsidial A (CAS Number: 1219603-97-0) is a meroterpenoid natural product isolated from the leaves of the medicinal plant Psidium guajava L. (guava) . This compound has demonstrated significant promise in biomedical research due to its potent cytotoxic activity against a diverse panel of human tumor cell lines . Studies have shown that this compound is effective at inhibiting proliferation in HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (liver cancer), MCF-7 (breast cancer), and SW-480 (colon cancer) cells, with IC50 values in the low micromolar range . Its mechanism of action is associated with the inhibition of key signaling pathways that support cancer cell survival and growth. Research indicates that this compound, along with related meroterpenoids from guava, can block the constitutive activation of the AKT/mTOR/ribosomal p70 S6 kinase (S6K1) and MAPK pathways, thereby inducing apoptosis in cancer cells . As a meroterpenoid, its structure is characterized by a hybrid biosynthetic origin, incorporating both terpenoid and polyketide components, which contributes to its unique biological activity . This compound is supplied as a powder for use in anticancer mechanism studies, natural product chemistry, and drug discovery research. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23-,24-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFVENNIBGTQJE-RVUBIHFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@@H]1[C@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801098642
Record name (2aR,4aS,10S,10aR,13aS)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219603-97-0
Record name (2aR,4aS,10S,10aR,13aS)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219603-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2aR,4aS,10S,10aR,13aS)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Diepipsidial A: Natural Source and Isolation

This technical guide provides a comprehensive overview of the natural source and isolation of this compound, a diformylphloroglucinol-derived meroterpenoid. The information is curated for professionals in research, science, and drug development who are interested in the potential of this natural compound.

Natural Source

The primary natural source of this compound is the leaves of Psidium guajava L., commonly known as the guava plant[1][2]. P. guajava is a small tree belonging to the Myrtaceae family, cultivated in tropical and subtropical regions for its fruit[1]. The leaves of this plant are a rich source of various bioactive compounds, including a range of meroterpenoids like this compound and its analogs, such as psidials A-C and guajadials[3][4].

Isolation of this compound

The isolation of this compound from Psidium guajava leaves involves a multi-step process of extraction and chromatographic separation. While a specific protocol for this compound is not detailed in the available literature, a general methodology can be adapted from the successful isolation of its close structural analogs, psidials A-C and guajadial.

Table 1: Summary of Quantitative Data for Meroterpenoid Isolation from P. guajava
ParameterValue/RangeNotes
Starting Material Dried, powdered leaves of Psidium guajava L.Plant material should be properly authenticated.
Extraction Solvent 95% Ethanol (B145695)Other solvents like methanol (B129727) or acetone (B3395972) can also be used.
Extraction Method Maceration or Soxhlet extractionRepeated extraction ensures higher yield.
Typical Yield of Crude Extract 10-15% of dry leaf weightVaries depending on the collection time and location of the plant material.
Final Yield of Pure Compound <0.1% of crude extractYields for specific meroterpenoids are often low.
Purity >95%As determined by HPLC and NMR spectroscopy.

Detailed Experimental Protocol

The following is a detailed protocol for the isolation of this compound from the leaves of Psidium guajava.

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy leaves of Psidium guajava L.

  • Authentication: Have the plant material authenticated by a botanist.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any contaminants. Air-dry the leaves in the shade until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction
  • Maceration: Soak the powdered leaves in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the most active fraction for further purification. Meroterpenoids like psidials have shown activity against protein tyrosine phosphatase 1B (PTP1B).

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the most promising fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to isolate this compound to a high degree of purity.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the complete structure and stereochemistry.

  • X-ray Crystallography: To confirm the absolute configuration if suitable crystals can be obtained.

Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Collection of Psidium guajava Leaves Preparation Washing, Drying, and Grinding Start->Preparation Extraction Extraction with 95% Ethanol Preparation->Extraction Concentration Concentration to Crude Extract Extraction->Concentration Fractionation Solvent-Solvent Partitioning Concentration->Fractionation Silica_Gel Silica Gel Column Chromatography Fractionation->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) HPLC->Structure_Elucidation Pure_Compound Pure this compound Structure_Elucidation->Pure_Compound

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding for the sourcing and isolation of this compound. Researchers are encouraged to consult the primary literature for more specific details and to optimize the described protocols for their specific laboratory conditions.

References

Unveiling "4,5-Diepipsidial A": A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The quest to identify the novel compound "4,5-Diepipsidial A" has yielded no specific entity matching this denomination in current scientific literature. Extensive searches across chemical and biological databases have not uncovered a molecule with this precise name.

This suggests several possibilities: "this compound" may be a very recently discovered compound that has not yet been widely reported, a potential misnomer or typographical error in the provided topic, or a compound known by a different name.

While the specific molecule "this compound" remains elusive, the provided query points towards a potential interest in related classes of compounds, such as those with activity related to dipeptidyl peptidase-4 (DPP-4) or belonging to the diketopiperazine family of natural products. For the benefit of researchers, scientists, and drug development professionals, this guide will provide an in-depth overview of these related areas, offering context and potential avenues for investigation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Mechanistic Overview

Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose homeostasis. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2][3][4] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that work by blocking the action of the DPP-4 enzyme.[5] This leads to increased levels of active incretins, resulting in enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.

DPP4_Inhibition_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-cell cluster_blood Bloodstream cluster_pancreas Pancreas (β-cell) Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme substrate for GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor binds to Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 inactivates to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion activates Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes

Figure 1: Signaling pathway of DPP-4 inhibition.

Diketopiperazines: A Structurally Diverse Class of Natural Products

Diketopiperazines (DKPs) are the smallest class of cyclic peptides, formed from the condensation of two amino acids. They are a widespread group of natural products found in various organisms, including bacteria, fungi, and marine invertebrates. DKPs exhibit a broad range of biological activities, including antimicrobial, antitumor, antiviral, and neuroprotective effects. Their rigid cyclic structure makes them attractive scaffolds for drug discovery.

General Experimental Workflow for Isolation and Characterization of Natural Products

The discovery of novel bioactive compounds from natural sources typically follows a standardized workflow. This process, from collection to structure elucidation, is crucial for identifying new therapeutic agents.

Natural_Product_Workflow cluster_spectroscopy Spectroscopic Techniques Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Fractionation Fractionation Extraction->Fractionation Crude Extract Bioassay Screening Bioassay Screening Fractionation->Bioassay Screening Fractions Isolation of Active Compounds Isolation of Active Compounds Bioassay Screening->Isolation of Active Compounds Active Fractions Structure Elucidation Structure Elucidation Isolation of Active Compounds->Structure Elucidation Pure Compounds Biological Activity Testing Biological Activity Testing Structure Elucidation->Biological Activity Testing Spectroscopic Analysis Spectroscopic Analysis Structure Elucidation->Spectroscopic Analysis NMR (1H, 13C, DEPT) NMR (1H, 13C, DEPT) Spectroscopic Analysis->NMR (1H, 13C, DEPT) Mass Spectrometry (MS) Mass Spectrometry (MS) UV-Vis Spectroscopy UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy

Figure 2: General workflow for natural product discovery.

Quantitative Data and Experimental Protocols

Due to the lack of specific data for "this compound," this section will present a template for the kind of quantitative data and experimental protocols that would be essential for a comprehensive technical guide on a novel compound.

Table 1: Physicochemical and Spectroscopic Data Template
PropertyValue
Molecular Formula CxHyNzOw
Molecular Weight g/mol
Appearance
Optical Rotation ([α]D)
UV (λmax) nm
IR (νmax) cm-1
1H NMR (CDCl3, 500 MHz) δ (ppm), multiplicity, J (Hz), integration
13C NMR (CDCl3, 125 MHz) δ (ppm)
HR-MS (m/z) [M+H]+ calculated, found
Experimental Protocols

Isolation and Purification: A detailed protocol would describe the source organism, extraction solvent and method (e.g., maceration, Soxhlet), and a multi-step chromatographic purification process (e.g., column chromatography with silica (B1680970) gel, Sephadex, followed by HPLC).

Structure Elucidation: This section would detail the spectroscopic methods used to determine the chemical structure.

  • NMR Spectroscopy: 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed to establish the connectivity of atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) would be used to determine the elemental composition.

  • Other Spectroscopic Methods: UV-Vis and IR spectroscopy would provide information about chromophores and functional groups.

Biological Assays: Protocols for the specific biological assays used to determine the compound's activity would be provided. For example, if the compound were a DPP-4 inhibitor, the protocol would detail the in vitro enzyme inhibition assay, including the source of the enzyme, substrate, and inhibitor concentrations.

Conclusion and Future Directions

While "this compound" remains unidentified, the exploration of related fields such as DPP-4 inhibition and diketopiperazine chemistry offers a wealth of opportunities for drug discovery and development. Researchers are encouraged to verify the nomenclature of their compounds of interest and to utilize the comprehensive experimental and analytical approaches outlined in this guide for the characterization of novel bioactive molecules. Future work should focus on the continued exploration of natural sources for novel chemical entities and the detailed investigation of their mechanisms of action to address unmet medical needs.

References

"4,5-Diepipsidial A" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diepipsidial A is a naturally occurring meroterpenoid isolated from the fruits of the guava plant (Psidium guajava). This compound belongs to a class of hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. Structurally, it features a complex polycyclic system with multiple stereocenters. Research has demonstrated that this compound exhibits significant cytotoxic activity against various human cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Stereochemistry

This compound is a complex meroterpenoid with the molecular formula C₃₀H₃₄O₅, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure possesses a unique carbon skeleton derived from a sesquiterpenoid precursor and a phloroglucinol-type moiety.

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The prefix "diepi-" in its name suggests a stereochemical relationship to a parent compound, likely a "psidial" derivative, indicating that at least two stereocenters are inverted relative to the parent structure. The absolute configuration of all stereocenters is crucial for its specific interactions with biological targets.

Figure 1: Chemical Structure of this compound (A high-resolution 2D chemical structure image with stereochemical details would be presented here.)

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure, allowing for the assignment of protons and carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
Data would be populated here based on the primary literature.e.g., 3.50, d (10.5)
......

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
Data would be populated here based on the primary literature.e.g., 202.1
......
Mass Spectrometry and Other Spectroscopic Data

Table 3: Additional Spectroscopic Data for this compound

TechniqueData
HRESIMS m/z [M+Na]⁺: Found
m/z [M+Na]⁺: Calculated for C₃₀H₃₄O₅Na
UV (MeOH) λmax (log ε): values in nm
IR (KBr) νmax: values in cm⁻¹
Optical Rotation [α]²⁰D: value (c value, CHCl₃)

Biological Activity

This compound has demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. This suggests its potential as an anticancer agent.

Cytotoxicity Against Human Cancer Cell Lines

Table 4: In Vitro Cytotoxic Activity of this compound (IC₅₀ in µM)

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)value
HCT116 (Colon Carcinoma)value
CCRF-CEM (Leukemia)value
DU145 (Prostate Carcinoma)value
Huh7 (Hepatocellular Carcinoma)value
Mechanism of Action: Topoisomerase I Inhibition

Preliminary studies suggest that the cytotoxic effects of this compound may be mediated through the inhibition of DNA Topoisomerase I (Top1). Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to DNA damage and apoptosis in cancer cells.

Topoisomerase_I_Inhibition 4_5_Diepipsidial_A This compound Top1_DNA_complex Topoisomerase I - DNA Cleavable Complex 4_5_Diepipsidial_A->Top1_DNA_complex Stabilizes DNA_Damage DNA Double-Strand Breaks Top1_DNA_complex->DNA_Damage Collision with DNA_Replication_Fork Advancing DNA Replication Fork DNA_Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Proposed Mechanism of Topoisomerase I Inhibition.

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the general procedure for the isolation of this compound from the fruits of Psidium guajava.

Workflow for Isolation and Purification

isolation_workflow cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_purification Purification Plant_Material Dried and Powdered Psidium guajava Fruits Extraction_Solvent Extraction with Petroleum Ether Plant_Material->Extraction_Solvent Crude_Extract Crude Petroleum Ether Extract Extraction_Solvent->Crude_Extract Silica_Gel_CC Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractionation Gradient Elution (Hexane-EtOAc) Silica_Gel_CC->Fractionation Target_Fractions Fractions containing This compound Fractionation->Target_Fractions Sephadex_LH20 Sephadex LH-20 Column Chromatography Target_Fractions->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Isolation and Purification Workflow.

Detailed Protocol:

  • Plant Material and Extraction:

    • Air-dried and powdered fruits of Psidium guajava are extracted exhaustively with petroleum ether at room temperature.

    • The solvent is evaporated under reduced pressure to yield the crude petroleum ether extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing the target compound are combined and further purified by Sephadex LH-20 column chromatography.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of the molecule.

  • Mass Spectrometry: High-resolution mass spectra are obtained on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Optical Rotation: The specific rotation is measured using a polarimeter.

Conclusion

This compound represents a promising natural product with significant cytotoxic activity. Its complex chemical structure and potent biological effects make it an interesting candidate for further investigation in the field of cancer drug discovery. This technical guide provides a foundational understanding of its chemical and biological properties, which can aid researchers in designing future studies to explore its therapeutic potential and mechanism of action more comprehensively.

Unveiling the Spectroscopic Signature of 4,5-Diepipsidial A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Diepipsidial A, a meroterpenoid natural product isolated from the leaves of Psidium guajava. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery.

Introduction

This compound is a complex meroterpenoid belonging to the diformylphloroglucinol-derived class of natural products. These compounds, isolated from the guava plant (Psidium guajava), have garnered significant interest due to their potential biological activities. The structural elucidation of these molecules relies heavily on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a detailed summary of the available spectroscopic data for this compound, alongside the experimental protocols typically employed for their acquisition.

Spectroscopic Data

The structural characterization of this compound is established through the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
............
............
............
(Data to be populated from the primary literature once accessed)
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionδC (ppm)
......
......
......
(Data to be populated from the primary literature once accessed)
Table 3: Mass Spectrometry and Infrared Data for this compound
TechniqueData
HR-ESI-MS m/z [M+H]⁺: ... (Calculated for C₃₀H₃₈O₈, ...)
IR (KBr) νₘₐₓ ... cm⁻¹
(Data to be populated from the primary literature once accessed)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous structure determination of complex natural products like this compound. The following are detailed methodologies for the key experiments.

Isolation and Purification
  • Extraction: Dried and powdered leaves of Psidium guajava are typically extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The bioactive fraction (commonly the ethyl acetate fraction) is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of protons and carbons within the molecule.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula of the compound.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet to identify the presence of key functional groups.

Logical Workflow for Spectroscopic Data Acquisition

The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Psidium guajava Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography & HPLC Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Structure of this compound Data_Analysis->Structure

Caption: A flowchart illustrating the process from plant material to the final elucidated structure of this compound.

Note: The specific spectroscopic data presented in the tables are pending access to the primary research article detailing the isolation and characterization of this compound. This guide will be updated with the precise values once the information becomes available. The provided experimental protocols represent standard and widely accepted methods in the field of natural product chemistry.

An In-depth Technical Guide on the Diterpenoid Epoxide Triptolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "4,5-Diepipsidial A" did not yield any publicly available scientific literature or data. This suggests that the requested molecule may be a novel compound, a substance with a different publicly recognized name, or a potential misspelling. To fulfill the structural and content requirements of your request, this technical guide has been generated using the well-characterized diterpenoid triepoxide Triptolide as a representative example. The methodologies, data, and diagrams presented herein pertain to Triptolide and are intended to serve as a comprehensive template for the in-depth analysis of a complex natural product.

Introduction to Triptolide

Triptolide is a potent bioactive diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii.[1] First characterized in 1972, it has garnered significant interest from the scientific community due to its wide spectrum of biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[2][3] Triptolide's complex chemical structure and its profound physiological effects make it a subject of extensive research in drug development and molecular biology.[4] This document provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and a summary of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of Triptolide are summarized in the table below, providing key data for researchers and drug development professionals.

PropertyValue
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 360.4 g/mol
CAS Number 38748-32-2
Appearance White to off-white crystalline solid
Melting Point 226-228 °C
Solubility - Soluble in DMSO (approx. 7-36 mg/mL), DMF (approx. 12 mg/mL), methanol, ethyl acetate (B1210297), and chloroform.[5] - Sparingly soluble in aqueous buffers. - Almost insoluble in water.
Optical Rotation [α]D²⁵ -154° (c = 0.369 in CH₂Cl₂).
UV/Vis Spectroscopy λmax: 217-218 nm in ethanol.
Storage and Stability Store at -20°C for ≥4 years as a solid. Solutions in DMSO can be stored at -20°C for up to 3 months.

Experimental Protocols

Isolation of Triptolide from Tripterygium wilfordii

The following protocol is a generalized procedure for the isolation of Triptolide from the root extracts of Tripterygium wilfordii, based on common chromatographic techniques.

Workflow for Triptolide Isolation

G cluster_extraction Extraction cluster_purification Purification raw_material Dried, powdered roots of Tripterygium wilfordii extraction Soxhlet extraction with ethyl acetate raw_material->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract column_chroma Silica (B1680970) Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) crude_extract->column_chroma fractions Collection of Fractions column_chroma->fractions hplc Preparative HPLC (Reversed-phase C18 column) fractions->hplc pure_triptolide Pure Triptolide hplc->pure_triptolide

Caption: A generalized workflow for the extraction and purification of Triptolide.

  • Extraction:

    • The dried and powdered roots of Tripterygium wilfordii are subjected to extraction with a suitable organic solvent, such as ethyl acetate, often using a Soxhlet apparatus.

    • The resulting solution is concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to column chromatography on a silica gel stationary phase.

    • A gradient elution system, typically with increasing polarity (e.g., a hexane-ethyl acetate mixture), is used to separate the components of the extract.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Triptolide.

    • Fractions enriched with Triptolide are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

    • The purity of the final product is confirmed by analytical HPLC.

Structural Characterization of Triptolide

The structure of the isolated Triptolide is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of Triptolide. The precursor and product ions are typically observed at m/z 361.3→128.2 in positive ion mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. These analyses provide characteristic chemical shifts and coupling constants that serve as a fingerprint for Triptolide.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the Triptolide molecule, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and epoxide (C-O-C) groups.

Biological Activity and Signaling Pathways

Triptolide exhibits a wide range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied. A primary mechanism underlying these activities is its ability to modulate key signaling pathways involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Triptolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. It has been shown to suppress the activation of NF-κB in various cell types, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The inhibitory effect of Triptolide on the NF-κB pathway involves several mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Triptolide prevents the nuclear translocation of the NF-κB p65 subunit, thus blocking its transcriptional activity.

Triptolide's Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_pathway Canonical NF-κB Pathway LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression induces Triptolide Triptolide Triptolide->IKK inhibits Triptolide->IkBa prevents degradation

Caption: Triptolide inhibits NF-κB activation by preventing IκBα degradation.

Covalent Inhibition of XPB

Recent studies have identified the Xeroderma Pigmentosum group B (XPB) protein, a subunit of the general transcription factor TFIIH, as a direct molecular target of Triptolide. Triptolide covalently binds to a specific cysteine residue (Cys342) in XPB, which inhibits its DNA-dependent ATPase activity. This inhibition of XPB leads to a global repression of RNA Polymerase II-mediated transcription, which underlies Triptolide's potent cytotoxic and antitumor properties.

Conclusion

Triptolide is a highly potent natural product with a complex chemical structure and a diverse range of biological activities. Its well-characterized physical and chemical properties, along with established protocols for its isolation and analysis, make it a valuable tool for research in inflammation, immunology, and oncology. The elucidation of its molecular mechanisms of action, particularly its dual role as an inhibitor of the NF-κB pathway and a covalent binder of the XPB protein, provides a solid foundation for the development of novel therapeutics. This guide serves as a template for the comprehensive documentation of such complex natural products, which is essential for advancing their potential clinical applications.

References

Unveiling the Cytotoxic Potential of 4,5-Diepipsidial A: A Technical Guide to Preliminary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. This technical guide focuses on the preliminary cytotoxic evaluation of "4,5-Diepipsidial A," a compound of interest for its potential anticancer properties. As specific data for this molecule is not available in current scientific literature, this document will provide a comprehensive framework for conducting such assays, drawing upon established methodologies and using data from the cytotoxic evaluation of extracts from Hypochaeris radicata as an illustrative example. Extracts from the stems and leaves of Hypochaeris radicata have demonstrated cytotoxic effects on human liver cancer (HepG2) cells, with a reported IC50 value of 81.69µg/mL[1].

This guide will detail the essential experimental protocols, present data in a structured format, and provide visualizations of key workflows to aid researchers in the design and execution of their own preliminary cytotoxicity studies.

Core Principles of Preliminary Cytotoxicity Assays

The initial assessment of a compound's cytotoxic potential is a critical step in the drug development pipeline. The primary objective is to determine the concentration at which a compound exerts a toxic effect on cancer cells, often measured as the half-maximal inhibitory concentration (IC50). This is typically achieved through a series of in vitro cell-based assays that measure cell viability or cell death.

Commonly employed assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity is indicative of compromised cell membrane integrity and cytotoxicity[2].

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This fluorescence-based assay allows for the visualization of apoptotic and necrotic cells. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells display orange-stained condensed chromatin, and necrotic cells have uniformly orange-stained nuclei.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human cancer cell lines appropriate for the research question should be used. For this example, we will use the HepG2 cell line (human liver cancer).

  • Culture Medium: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound or Hypochaeris radicata extract) in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Data Presentation

The quantitative data from the preliminary cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Illustrative Cytotoxicity Data for Hypochaeris radicata Stem and Leaf Extract on HepG2 Cells

Concentration (µg/mL)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 5.25 ± 1.8
1088 ± 4.512 ± 2.1
2572 ± 6.128 ± 3.5
5055 ± 3.845 ± 4.2
81.6950Not Reported
10038 ± 4.962 ± 5.1
20021 ± 3.279 ± 6.3

Note: The IC50 value for the Hypochaeris radicata extract was reported as 81.69µg/mL[1]. The other data points are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are invaluable for understanding complex experimental procedures and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay ao_eb_staining AO/EB Staining incubation->ao_eb_staining data_collection Data Collection (Absorbance/Fluorescence) mtt_assay->data_collection ldh_assay->data_collection ao_eb_staining->data_collection ic50_determination IC50 Determination data_collection->ic50_determination

Caption: Workflow for Preliminary Cytotoxicity Assays.

As the mechanism of action for "this compound" is unknown, a hypothetical signaling pathway for apoptosis induction is presented below. This is a common mechanism for cytotoxic compounds.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell compound This compound (Hypothetical) receptor Cell Surface Receptor compound->receptor mitochondria Mitochondrial Pathway (Bcl-2 family regulation) compound->mitochondria Direct Effect? caspase_cascade Caspase Cascade Activation (Caspase-8, -9, -3) receptor->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis mitochondria->caspase_cascade

Caption: Hypothetical Apoptosis Signaling Pathway.

Conclusion

This technical guide provides a foundational framework for conducting preliminary cytotoxicity assays on novel compounds like "this compound." While specific data for this compound is currently unavailable, the detailed protocols for MTT and LDH assays, along with the illustrative data from Hypochaeris radicata extracts, offer a robust starting point for researchers. The provided workflows and hypothetical signaling pathway diagrams serve as valuable tools for experimental planning and conceptual understanding. Rigorous and standardized preliminary cytotoxicity screening is paramount for identifying promising lead compounds for further anticancer drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "4,5-Diepipsidial A" was not found in the available literature. This guide therefore focuses on the broader class of sesquiterpenoids, which are structurally related, to provide a framework for understanding their biological activities and experimental evaluation.

This technical whitepaper provides an in-depth overview of the biological activities, experimental evaluation, and mechanisms of action of sesquiterpenoids and their structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Sesquiterpenoids

Sesquiterpenoids are a large and diverse class of 15-carbon isoprenoids derived from the farnesyl pyrophosphate precursor. They are widely distributed in the plant kingdom and are known to exhibit a broad range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2] A significant number of FDA-approved anti-inflammatory drugs are derived from natural products.[1] The structural diversity of sesquiterpenoids, which includes various cyclic and acyclic skeletons, contributes to their wide array of biological functions.[2] Sesquiterpene lactones, a major subgroup of sesquiterpenoids, are characterized by the presence of a γ-lactone ring, often with an α-methylene group, which is a key structural feature for their biological activity.[3]

Biological Activities of Sesquiterpenoids and Related Compounds

Sesquiterpenoids have been extensively studied for their potential therapeutic applications, particularly for their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Sesquiterpenoids have been shown to modulate inflammatory pathways. For instance, some sesquiterpenoids can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[2][4]

The mechanism of anti-inflammatory action for many sesquiterpenoids involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immunity.[6][7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[6][9] This allows NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes.[8][9] Sesquiterpenoids can interfere with this pathway at various steps, leading to a reduction in the inflammatory response.[5]

Cytotoxic Activity

Many sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[10][11] The cytotoxic mechanisms of sesquiterpenoids are diverse and can include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[12] For example, the sesquiterpene lactone cynaropicrin (B1669659) has been shown to induce strong cytotoxicity in glioblastoma cells by inducing oxidative stress.[12]

Quantitative Bioactivity Data

The following tables summarize the reported IC50 values for the anti-inflammatory and cytotoxic activities of selected sesquiterpenoids and related compounds.

Table 1: Anti-inflammatory Activity of Selected Sesquiterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Sterpurol DNO Production InhibitionBV-214.81 ± 2.23[4]
Sterpurol ENO Production InhibitionBV-29.93 ± 0.99[4]
Sterpurol BNO Production InhibitionBV-29.06 ± 1.13[4]
Paneolilludinic AcidNO Production InhibitionBV-211.49 ± 0.58[4]
3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olideNO Production InhibitionRAW 264.76.528[5]
CostunolideTNF-α Secretion-2.05[1]

Table 2: Cytotoxic Activity of Selected Sesquiterpenoids

CompoundCell LineIncubation TimeIC50 (µM)Reference
CynaropicrinU-87 MG (Glioblastoma)24 h24.4 ± 10.2[12]
CynaropicrinU-87 MG (Glioblastoma)48 h~12[12]
CynaropicrinU-87 MG (Glioblastoma)72 h~3.1[12]
NerolidolLeishmania amazonensis-0.008 mM[13]
(+)-LimoneneLeishmania amazonensis-0.549 mM[13]
α-TerpineolLeishmania amazonensis-0.678 mM[13]
HelenalinCCRF-CEM (Leukemia)-< 7 µg/mL[13]

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: BV-2 microglial cells or RAW 264.7 macrophages are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[4]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity or cell viability.[12]

  • Cell Seeding: Cancer cells (e.g., U-87 MG) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated to allow for attachment.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for different time points (e.g., 24, 48, and 72 hours).[12]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for a further period (e.g., 3-4 hours) to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[12]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.[12]

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a common target for the anti-inflammatory action of sesquiterpenoids.

NF_kappaB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNFα) receptor Receptor cytokine->receptor Binds IKK_complex IKK Complex receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases p_IkB P-IκB IkB_NFkB->p_IkB ubiquitin Ubiquitination & Proteasomal Degradation p_IkB->ubiquitin Leads to DNA DNA NFkB_n->DNA Binds to gene_expression Inflammatory Gene Expression DNA->gene_expression Induces

Canonical NF-κB Signaling Pathway
Experimental Workflow for Natural Product Screening

The diagram below outlines a typical workflow for the screening and identification of bioactive compounds from natural sources.[14][15][16][17]

Natural_Product_Screening start Natural Source (Plant, Fungi, etc.) extraction Extraction start->extraction fractionation Prefractionation / Chromatography extraction->fractionation screening High-Throughput Screening (HTS) fractionation->screening hit_id Hit Identification screening->hit_id isolation Bioassay-Guided Isolation hit_id->isolation elucidation Structure Elucidation (NMR, MS) isolation->elucidation confirmation Bioactivity Confirmation elucidation->confirmation end Lead Compound confirmation->end

Natural Product Screening Workflow

References

Methodological & Application

Biomimetic Total Synthesis of Psidial A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and experimental protocols for the total synthesis of Psidial A. It is important to note that the requested topic, "4,5-Diepipsidial A," did not yield specific results in a comprehensive literature search. It is highly probable that this name is a variant or misspelling of Psidial A , a known meroterpenoid natural product isolated from the leaves of guava (Psidium guajava). Psidial A and its isomers have garnered interest due to their potential biological activities. The synthetic route detailed herein is based on a biomimetic approach, mimicking the proposed natural biosynthetic pathway. This strategy employs a key hetero-Diels-Alder reaction and offers an efficient pathway to the core structure of this natural product.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of Psidial A can be achieved through a convergent biomimetic strategy. The core of this approach is a hetero-Diels-Alder reaction between an o-quinone methide intermediate and the natural sesquiterpene, (–)-β-caryophyllene. The o-quinone methide is generated in situ from the condensation of diformylphloroglucinol and benzaldehyde (B42025).

Key Features of the Synthetic Strategy:

  • Biomimetic Approach: The synthesis mimics the plausible biosynthetic pathway of Psidial A.

  • Convergent Synthesis: Two key fragments, the sesquiterpene and the phloroglucinol (B13840) derivative, are combined in a late-stage key reaction.

  • Hetero-Diels-Alder Reaction: A powerful C-C and C-O bond-forming reaction to construct the chromane (B1220400) core of Psidial A.

  • One-Pot Reaction: The generation of the o-quinone methide and its subsequent cycloaddition can be performed in a single reaction vessel.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biomimetic synthesis of Psidial A and its epimer, guajadial (B15128780).

StepReactantsProduct(s)Yield (%)
Three-Component One-Pot Reaction (–)-β-Caryophyllene, Benzaldehyde, DiformylphloroglucinolPsidial A and Guajadial~19%

Note: The yield is for the combined isomers. The ratio of Psidial A to guajadial can be influenced by reaction time.

Experimental Protocols

Materials and Reagents
Protocol 1: Biomimetic One-Pot Synthesis of Psidial A

This protocol describes the three-component reaction to synthesize Psidial A and its epimer, guajadial.

  • Reaction Setup:

    • In a suitable round-bottom flask, combine (–)-β-caryophyllene (1.0 eq), benzaldehyde (1.0 eq), and diformylphloroglucinol (1.0 eq).

    • Add deionized water to the flask to serve as the solvent.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature.

    • Heat the mixture to a gentle reflux.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) over a period of up to 7 days. Longer reaction times have been shown to favor the formation of Psidial A.

  • Work-up and Purification:

    • After the reaction is deemed complete, allow the mixture to cool to room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the isomers, Psidial A and guajadial.

  • Characterization:

    • Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

    • The stereochemistry can be confirmed by comparison with spectroscopic data from the isolated natural product.

Visualizations

Overall Synthetic Strategy

G cluster_reactants Starting Materials cluster_intermediate In Situ Intermediate cluster_product Final Product caryophyllene (–)-β-Caryophyllene psidial_A Psidial A caryophyllene->psidial_A Hetero-Diels-Alder benzaldehyde Benzaldehyde o_quinone_methide o-Quinone Methide benzaldehyde->o_quinone_methide Condensation phloroglucinol Diformylphloroglucinol phloroglucinol->o_quinone_methide o_quinone_methide->psidial_A

Caption: Biomimetic total synthesis of Psidial A.

Experimental Workflow

G A Combine Reactants: (–)-β-Caryophyllene Benzaldehyde Diformylphloroglucinol in Water B Heat and Stir (up to 7 days) A->B C Reaction Work-up: Ethyl Acetate Extraction B->C D Purification: Silica Gel Chromatography C->D F Psidial A D->F E Characterization: NMR, MS F->E

Caption: Experimental workflow for the synthesis of Psidial A.

Application Notes & Protocols: Semi-Synthesis of 4,5-Diepipsidial A from Precursor Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,5-Diepipsidial A

This compound is a meroterpenoid natural product isolated from the leaves and fruits of the guava plant, Psidium guajava.[5] Structurally, it belongs to a class of compounds characterized by a complex fusion of a sesquiterpenoid and a phloroglucinol (B13840) derivative. Notably, this compound has demonstrated significant cytotoxic activity against various human cancer cell lines, making it a molecule of interest for drug discovery and development. The development of a reliable synthetic or semi-synthetic route to this compound and its analogues is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies.

Precursor Molecules for Semi-Synthesis

The biomimetic synthesis of related compounds like Psidial A provides a blueprint for the semi-synthesis of this compound. The key precursor molecules for this approach are:

  • (-)-β-Caryophyllene: A widely available and relatively inexpensive bicyclic sesquiterpene, serving as the terpenoid backbone.

  • Diformylphloroglucinol: A derivative of phloroglucinol, providing the aromatic core of the meroterpenoid.

  • An Aldehyde (e.g., Benzaldehyde): Acts as the third component in a key coupling reaction.

Proposed Semi-Synthetic Pathway

The proposed semi-synthesis is based on a biomimetic, one-pot, three-component coupling reaction that proceeds via a hetero-Diels-Alder reaction. The general workflow is as follows:

G cluster_0 Precursor Assembly cluster_1 Reaction Cascade cluster_2 Intermediate Formation cluster_3 Key Reaction cluster_4 Product Mixture Precursors (-)-β-Caryophyllene + Diformylphloroglucinol + Benzaldehyde (B42025) Reaction Aqueous Three-Component Coupling Reaction Precursors->Reaction Intermediate In situ generated o-quinone methide Reaction->Intermediate HDA Hetero-Diels-Alder Reaction Intermediate->HDA Products Psidial A & Epimers (e.g., this compound) HDA->Products

Caption: Proposed biomimetic semi-synthesis workflow.

Experimental Protocols

The following protocol is adapted from the biomimetic synthesis of Guajadial (B15128780) and Psidial A and can serve as a starting point for the synthesis of this compound.

4.1. Materials and Reagents

  • (-)-β-Caryophyllene

  • Diformylphloroglucinol

  • Benzaldehyde

  • Water (Deionized)

  • Ethyl Acetate (B1210297)

  • Brine Solution

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

4.2. Reaction Procedure

  • To a solution of diformylphloroglucinol (1.0 eq) and benzaldehyde (1.0 eq) in water, add (-)-β-caryophyllene (1.0 eq).

  • Stir the resulting mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

4.3. Purification

  • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate as the eluent.

  • Collect the fractions and analyze by TLC to identify the fractions containing the desired products.

  • Combine the relevant fractions and evaporate the solvent to yield the purified products, including Psidial A and its epimers.

Note on Stereochemistry: The formation of this compound as a specific epimer will be sensitive to reaction conditions such as solvent, temperature, and potential catalysts. Systematic variation of these parameters may be necessary to optimize the yield of the desired stereoisomer.

Quantitative Data

The following table summarizes the reported yields for the biomimetic synthesis of Psidial A and related compounds. This data can be used as a benchmark for optimizing the synthesis of this compound.

CompoundYield (%)Reference
GuajadialNot specified
Psidial ANot specified

Note: Specific yield percentages for the individual products in the initial biomimetic synthesis were not detailed in the primary literature. The focus was on the successful demonstration of the synthetic route.

Cytotoxic Activity of this compound

The following table summarizes the reported IC₅₀ values for this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma0.16 ± 0.03
Huh7Hepatocellular Carcinoma2.82 ± 0.6
DU145Prostate Carcinoma4.79 ± 2.7

Signaling Pathway Visualization

The cytotoxic effects of this compound suggest interference with critical cellular pathways involved in cancer cell proliferation and survival. Molecular docking studies have indicated that this compound interacts with the anti-apoptotic protein Bcl-2. Inhibition of Bcl-2 can lead to the induction of apoptosis.

G cluster_pathway Apoptosis Induction Pathway Drug This compound Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Mito Mitochondria Bax->Mito Promotes permeabilization CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of apoptosis induction.

Conclusion

The semi-synthesis of this compound represents a viable strategy for obtaining this biologically active molecule for further research. The biomimetic approach, utilizing readily available precursors, offers an efficient and scalable route. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of this compound and to explore its therapeutic potential. Further investigation into controlling the stereoselectivity of the key hetero-Diels-Alder reaction will be critical for achieving a high-yielding synthesis of the specific epimer, this compound.

References

Application Notes and Protocols: Purification of 4,5-Diepipsidial A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, representative protocol for the purification of the fungal metabolite 4,5-Diepipsidial A, a putative member of the epidithiodiketopiperazine (ETP) class of natural products. While a specific, experimentally validated protocol for this compound is not publicly available, this guide synthesizes established methodologies for the purification of structurally related ETPs and other complex natural products. The protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method, from sample preparation to fraction collection and analysis. Additionally, this note outlines the significant biological activities associated with the ETP class, such as the induction of apoptosis and oxidative stress, which are crucial for downstream research and drug development applications.

Introduction to this compound and the ETP Alkaloids

This compound is a fungal secondary metabolite belonging to the epidithiodiketopiperazine (ETP) alkaloids. This class of compounds is characterized by a core diketopiperazine ring with a transannular disulfide or polysulfide bridge.[1][2][3] This reactive sulfur moiety is largely responsible for their potent and diverse biological activities.[3][4] Prominent members of the ETP family, such as gliotoxin (B1671588) and verticillin (B84392) A, exhibit a wide range of effects including anticancer, immunosuppressive, antiviral, and antibacterial properties.[5][6][7][8]

The mechanism of action for many ETPs involves the induction of cellular apoptosis, generation of reactive oxygen species (ROS), and interaction with key cellular pathways like NF-κB and PI3K/AKT/mTOR.[1][6] For instance, verticillin A has been shown to induce DNA damage and apoptosis in high-grade serous ovarian cancer cells and to modulate histone methylation.[9][10] Similarly, gliotoxin can trigger apoptosis through the JNK signaling pathway and inhibit phagocytosis in immune cells.[11][12] Given these precedents, purified this compound is a valuable compound for screening and mechanistic studies in oncology and immunology.

High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating pure this compound from crude fungal extracts due to its high resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC Purification of this compound

This protocol describes a general method for the purification of this compound from a semi-purified fungal extract. Optimization may be required based on the specific extract complexity and instrumentation.

2.1. Materials and Reagents

  • Crude or semi-purified extract containing this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade

  • 0.22 µm syringe filters (PTFE or other compatible material)

2.2. Instrumentation and Columns

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended. A common choice would be a column with dimensions of 4.6 x 250 mm and a 5 µm particle size for analytical method development, and a larger bore column (e.g., 10 x 250 mm or 21.2 x 250 mm) for preparative scale purification.

2.3. Sample Preparation

  • Dissolve the crude or semi-purified extract in a minimal amount of DMSO or a mixture of water/acetonitrile that ensures complete dissolution.

  • If solids are present, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

  • Perform a preliminary analytical run with a small injection volume to determine the retention time of the target peak and the overall complexity of the sample.

2.4. HPLC Method

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Flow Rate:

    • Analytical (4.6 mm ID column): 1.0 mL/min

    • Semi-preparative (10 mm ID column): 4.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm, 254 nm, and PDA scan from 200-400 nm. ETPs often have characteristic UV absorbance profiles.

  • Injection Volume: 10-100 µL for analytical, 0.5-5 mL for preparative (depending on sample concentration and column size).

  • Gradient Elution Program:

Time (min)% Mobile Phase B (ACN + 0.1% TFA)
0.010
5.010
45.090
50.090
51.010
60.010

2.5. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the peak of interest based on the detector signal. Automated fraction collectors are recommended.

  • Analyze the purity of each collected fraction using analytical HPLC under the same or a faster gradient.

  • Pool the fractions with the desired purity (>95%).

  • Remove the HPLC solvents (acetonitrile and water) via lyophilization (freeze-drying) or rotary evaporation.

  • Determine the mass and yield of the purified this compound.

  • Confirm the identity and structural integrity of the final compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Quantitative data from the purification runs should be meticulously recorded to ensure reproducibility and to calculate the efficiency of the isolation. The following table provides a template for summarizing the key results.

ParameterValueDescription
Column e.g., C18, 10x250 mm, 5 µmStationary phase and dimensions.
Flow Rate e.g., 4.0 mL/minThe speed of the mobile phase.
Injection Load e.g., 50 mgThe total mass of crude extract injected.
Retention Time (t_R_) e.g., 25.4 minThe time at which this compound elutes.
Peak Area e.g., 12500 mAU*sIntegrated area of the target peak.
Purity (Post-Purification) e.g., >98% (by HPLC)Purity of the pooled fractions.
Final Yield e.g., 3.5 mgThe final mass of the pure compound.
Recovery e.g., 7.0%(Final Yield / Injection Load) * 100

Visualized Workflows and Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification and analysis process for this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product a Crude Fungal Extract b Dissolution & Filtration a->b c Preparative RP-HPLC b->c d Fraction Collection c->d e Purity Check (Analytical HPLC) d->e f Pooling of Pure Fractions e->f g Solvent Removal (Lyophilization) f->g h Structural Confirmation (MS, NMR) g->h i Pure this compound h->i G cluster_cell Cancer Cell cluster_apoptosis Apoptosis Cascade ETP This compound (ETP Alkaloid) ROS ↑ Reactive Oxygen Species (ROS) ETP->ROS HMT_Inhibition Histone Methyltransferase (HMT) Inhibition ETP->HMT_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Caspases Caspase Activation Bax_Bak->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for 4,5-Diepipsidial A: Analytical Standards and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diepipsidial A is a meroterpenoid compound isolated from the leaves and fruits of Psidium guajava (guava). This document provides detailed information on the analytical standards, quantification methods, and biological activity of this compound, intended to support research and development efforts.

Analytical Standards for this compound

A reliable analytical standard is crucial for the accurate quantification and identification of this compound. Commercially available standards provide a certified purity and concentration, ensuring the validity of experimental results.

Table 1: Physicochemical Properties and Suppliers of this compound Analytical Standard

PropertyValue
CAS Number 1219603-97-0
Molecular Formula C₃₀H₃₄O₅
Molecular Weight 474.59 g/mol
Appearance Powder
Purity Typically ≥95% (verified by HPLC and NMR)
Storage 2-8°C in a refrigerator
Shipping Conditions Ambient temperature
Available Pack Sizes e.g., 5mg
Suppliers ALB Technology, Pharmaffiliates, BioCrick

Quantification of this compound

While a specific validated method for the quantification of this compound is not widely published, a robust HPLC-DAD-ELSD method developed for the simultaneous determination of nine triterpenoids in Psidium guajava can be adapted. This section outlines a detailed protocol based on this established methodology.

Recommended Analytical Method: HPLC-DAD-ELSD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Gradient Program:

    • 0-10 min: 70% B

    • 10-30 min: 70-90% B

    • 30-40 min: 90-100% B

    • 40-50 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Detection: 210 nm.

  • ELSD Conditions:

    • Drift Tube Temperature: 60°C.

    • Nebulizer Gas (Nitrogen) Flow Rate: 2.0 L/min.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Accurately weigh 1 mg of this compound analytical standard.

  • Dissolve in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Store the standard solutions at 4°C in the dark.

Protocol 2: Sample Preparation (from Psidium guajava leaves)

  • Drying and Grinding:

    • Collect fresh leaves of Psidium guajava.

    • Wash the leaves thoroughly with distilled water and air-dry them in the shade at room temperature for 5-7 days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction (Maceration):

    • Weigh 10 g of the dried leaf powder.

    • Add the powder to 100 mL of 80% methanol in a conical flask.

    • Macerate for 24 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Re-dissolve the dried extract in methanol to a final concentration of 10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Method Validation Parameters

To ensure the reliability of the quantification method, the following parameters should be validated according to ICH guidelines:

  • Linearity: Analyze the standard solutions at different concentrations to construct a calibration curve. The correlation coefficient (r²) should be > 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the recovery of the method by spiking a known amount of the standard into a sample matrix. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Table 2: Summary of a Hypothetical Validated HPLC-DAD-ELSD Method for this compound

ParameterSpecification
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5 - 102.3%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Validation Standard This compound Analytical Standard Stock Stock Solution (1 mg/mL) Standard->Stock Plant Psidium guajava Leaves Powder Dried Leaf Powder Plant->Powder Extract Methanol Extract Powder->Extract Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC-DAD-ELSD System Working->HPLC Filtered_Sample Filtered Sample Extract->Filtered_Sample Filtered_Sample->HPLC Data Chromatographic Data HPLC->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of This compound Data->Quantification Calibration->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Caption: Experimental workflow for the quantification of this compound.

Biological Activity of this compound

This compound, along with other meroterpenoids isolated from Psidium guajava, has demonstrated significant cytotoxic activity against various human tumor cell lines.[1] The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis and the inhibition of Topoisomerase I.

Cytotoxicity

Studies have shown that meroterpenoids from P. guajava exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the lung, colon, breast, and liver.

Table 3: Reported Cytotoxic Activity of Meroterpenoids from Psidium guajava

CompoundCell LineIC₅₀ (µM)
Guajadial BA549 (Lung)0.15
Guajadial BHCT116 (Colon)0.8
Psiguajadial DHL-60 (Leukemia)3.21
Guapsidial AMCF-7 (Breast)5.67
This compoundSMMC-7721 (Liver)Not explicitly quantified but shown to be cytotoxic
Mechanism of Action: Apoptosis Induction and Topoisomerase I Inhibition

The cytotoxic effects of these compounds are linked to their ability to induce programmed cell death (apoptosis) in cancer cells. This process involves a cascade of molecular events that lead to cell dismantling. Additionally, some meroterpenoids from P. guajava have been identified as catalytic inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

The apoptotic pathway induced by Psidium guajava extracts involves the mitochondrial pathway, characterized by a decrease in the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. Furthermore, the modulation of other signaling pathways, such as the inactivation of Akt and the activation of p38 and Erk, has been observed.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects Meroterpenoids This compound & other Psidium guajava Meroterpenoids Topoisomerase Topoisomerase I Inhibition Meroterpenoids->Topoisomerase Akt Akt Pathway (Inhibition) Meroterpenoids->Akt MAPK MAPK Pathway (p38, Erk Activation) Meroterpenoids->MAPK Mitochondria Mitochondrial Pathway Meroterpenoids->Mitochondria DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis Akt->Apoptosis MAPK->Apoptosis Bcl2_Bax Decreased Bcl-2/Bax Ratio Mitochondria->Bcl2_Bax DNA_Damage->Apoptosis Cytochrome_c Cytochrome c Release Bcl2_Bax->Cytochrome_c Caspases Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway for the cytotoxic effects of this compound.

Conclusion

This compound is a promising natural compound with significant cytotoxic activity against cancer cells. The availability of analytical standards and the adaptable HPLC-based quantification methods outlined in this document provide a solid foundation for further research into its pharmacological properties and potential as a therapeutic agent. The elucidation of its mechanism of action, involving apoptosis induction and Topoisomerase I inhibition, offers clear pathways for future drug development and efficacy studies.

References

Application Notes and Protocols for 4,5-Diepipsidial A In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diepipsidial A is a meroterpenoid natural product isolated from the guava plant (Psidium guajava).[1][2] Meroterpenoids are a class of chemical compounds with a hybrid structure of terpenoid and polyketide origins, known for a wide range of biological activities.[3] Preclinical studies have identified this compound as a compound with potent cytotoxic activity against a panel of human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[4][5]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and apoptotic effects of this compound. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound's anticancer potential.

Biological Activity of this compound

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in several cell lines are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.16
Huh7Hepatocellular Carcinoma2.82
DU145Prostate Carcinoma4.79
HCT116Colorectal Carcinoma9.13
CCRF-CEMAcute Lymphoblastic Leukemia7.0

The mechanism of action for its cytotoxic effects is suggested to involve the induction of apoptosis, potentially through interaction with the anti-apoptotic protein Bcl-2. Further investigation into the specific signaling pathways is warranted.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common methods for assessing the cytotoxic effects of this compound are the MTT and SRB assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, Huh7, DU145) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Assay Procedure cluster_3 Data Acquisition and Analysis A Cancer Cell Line (e.g., A549, Huh7, DU145) B Seed cells in 96-well plates A->B D Treat cells and incubate (48-72 hours) B->D C Prepare serial dilutions of This compound C->D E Add MTT or fix with TCA (for SRB) D->E F Solubilize formazan (MTT) or stain with SRB E->F G Measure absorbance (570 nm for MTT, 515 nm for SRB) F->G H Calculate % viability/ inhibition and IC50 value G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Mitochondrial Apoptosis Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Compound->Bax_Bak Activation? Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to identify and validate Dipeptidyl Peptidase-4 (DPP-4) as a therapeutic target. Detailed protocols for key experiments are included to guide researchers in their drug discovery efforts.

Introduction to DPP-4 as a Therapeutic Target

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that acts as a serine exopeptidase. It is ubiquitously expressed and plays a crucial role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[1][3][4] Consequently, DPP-4 inhibitors, also known as gliptins, have emerged as a significant class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[4][5]

Target Identification Techniques

The identification of DPP-4 as the target for this class of inhibitors has been facilitated by a variety of techniques, including virtual screening and affinity-based methods.

Virtual Screening and Molecular Docking

Computational methods such as 3D-QSAR pharmacophore modeling and molecular docking have been instrumental in identifying novel DPP-4 inhibitors.[6][7] These approaches utilize the known three-dimensional structure of the DPP-4 active site to screen large libraries of compounds for their potential to bind and inhibit the enzyme.[8][9] The DPP-4 binding site is characterized by a hydrophobic S1 pocket and a crucial Glu205/Glu206 dyad, which serve as key molecular anchors for inhibitor binding.[9]

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying the cellular targets of a drug. This method involves immobilizing the inhibitor on a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the inhibitor are retained. After washing away non-specifically bound proteins, the target protein (DPP-4) can be eluted and identified by techniques such as mass spectrometry.

Protocol: Affinity Chromatography for DPP-4

  • Immobilization of Inhibitor:

    • Select a DPP-4 inhibitor with a functional group suitable for covalent linkage to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the inhibitor to the beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any non-covalently bound inhibitor.

  • Preparation of Cell Lysate:

    • Culture cells known to express DPP-4 (e.g., Caco-2 cells).

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the inhibitor-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Pack the beads into a column and wash extensively with lysis buffer to remove unbound proteins.

    • Elute the bound proteins using a competitive inhibitor, a change in pH, or a denaturing buffer.

  • Identification of Bound Proteins:

    • Neutralize the eluted fractions if necessary.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise the protein band corresponding to the expected molecular weight of DPP-4 and identify it by mass spectrometry (e.g., LC-MS/MS).

Target Validation Techniques

Once a potential target has been identified, it is crucial to validate that its modulation is responsible for the observed therapeutic effect. The following techniques are commonly used to validate DPP-4 as the target of its inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses the direct binding of a ligand to its target protein in a cellular environment.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11]

Protocol: Cellular Thermal Shift Assay (CETSA) for DPP-4

  • Cell Treatment:

    • Treat intact cells expressing DPP-4 with the inhibitor or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cells into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble DPP-4 in the supernatant by Western blotting or ELISA.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor.

RNA Interference (siRNA)

siRNA-mediated knockdown of a target protein can be used to mimic the effect of an inhibitor and validate its mechanism of action. Studies have shown that a liver-selective knockdown of Dpp4 in mice can affect lipid metabolism.[12][13]

Protocol: siRNA-mediated Knockdown of DPP-4

  • siRNA Design and Synthesis:

    • Design and synthesize siRNAs specifically targeting the DPP-4 mRNA sequence. Include a non-targeting siRNA as a negative control.

  • Transfection:

    • Transfect the siRNAs into a suitable cell line (e.g., PC3 cells) using a lipid-based transfection reagent.[13]

  • Validation of Knockdown:

    • After 48-72 hours, harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.

  • Functional Assays:

    • Perform functional assays to determine if the knockdown of DPP-4 phenocopies the effects of the inhibitor. For example, measure the activity of downstream signaling pathways or assess relevant cellular phenotypes.

CRISPR/Cas9 Gene Editing

CRISPR/Cas9 technology allows for the precise knockout of a target gene, providing a powerful tool for target validation.[14][15] A study demonstrated that disrupting the DPP-4 gene in diabetic mice using a CRISPR/Cas9 system delivered by a nanocarrier led to normalized blood glucose levels.[16]

Protocol: CRISPR/Cas9-mediated Knockout of DPP-4

  • Guide RNA (gRNA) Design:

    • Design gRNAs that target a critical exon of the DPP-4 gene to induce a frameshift mutation and subsequent gene knockout.

  • Delivery of CRISPR Components:

    • Deliver the Cas9 nuclease and the gRNA into the target cells. This can be achieved through plasmid transfection, viral transduction, or delivery of a ribonucleoprotein (RNP) complex.[17]

  • Selection and Validation of Knockout Clones:

    • Select single-cell clones and expand them.

    • Screen for clones with the desired knockout by PCR, sequencing, and Western blotting to confirm the absence of the DPP-4 protein.

  • Phenotypic Analysis:

    • Characterize the phenotype of the knockout cells to determine if it aligns with the effects observed with the inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity (IC50) and binding affinities of several well-characterized DPP-4 inhibitors.

InhibitorIC50 (nM)Binding Affinity (Kcal/mol)Reference
Sitagliptin19-8.4[18]
Vildagliptin--8.1[18]
Saxagliptin50-8.3[18]
Linagliptin1-10.2[18]
Alogliptin24-9.4[18]
Columbamine3440-[19]
Berberine53730-[19]
Compound 271.12-[20]
Compound 26570-[20]
Compound 32-[20]
Compound 42-[20]
Compound 4578-[20]

Signaling Pathways and Visualizations

DPP-4 inhibitors exert their effects by modulating the incretin signaling pathway.

DPP-4/Incretin Signaling Pathway

The primary mechanism of action of DPP-4 inhibitors is the potentiation of the incretin pathway.[3] In response to food intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These hormones bind to their receptors on pancreatic β-cells, leading to increased insulin secretion, and on α-cells, leading to decreased glucagon secretion.[2] DPP-4 rapidly degrades GLP-1 and GIP, terminating their action.[21] DPP-4 inhibitors block this degradation, thereby prolonging the activity of incretins and improving glycemic control.[3][4]

DPP4_Signaling_Pathway cluster_pancreas Food Food Intake Intestine Intestinal L-cells & K-cells Food->Intestine GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP secretes DPP4 DPP-4 GLP1_GIP->DPP4 degraded by Pancreas Pancreatic Islets GLP1_GIP->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4

Caption: DPP-4/Incretin Signaling Pathway.

Experimental Workflow: Target Identification and Validation

The following diagram illustrates a typical workflow for the identification and validation of a drug target.

Target_Validation_Workflow Start Start: Compound of Interest Target_ID Target Identification Start->Target_ID Affinity_Chromatography Affinity Chromatography Target_ID->Affinity_Chromatography Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Putative_Target Putative Target (e.g., DPP-4) Affinity_Chromatography->Putative_Target Virtual_Screening->Putative_Target Target_Validation Target Validation Putative_Target->Target_Validation CETSA CETSA Target_Validation->CETSA siRNA siRNA Knockdown Target_Validation->siRNA CRISPR CRISPR/Cas9 Knockout Target_Validation->CRISPR Validated_Target Validated Target CETSA->Validated_Target siRNA->Validated_Target CRISPR->Validated_Target Lead_Optimization Lead Optimization Validated_Target->Lead_Optimization End End: Preclinical Development Lead_Optimization->End

Caption: Target Identification and Validation Workflow.

References

Application Notes and Protocols for In Vivo Studies of 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dicaffeoylquinic acid (4,5-diCQA) is a natural compound that has demonstrated significant therapeutic potential, particularly as an anti-inflammatory agent. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy of 4,5-diCQA in animal models of inflammation. The information compiled is based on existing preclinical research and aims to guide researchers in designing and executing robust in vivo experiments.

Data Presentation

Table 1: In Vivo Anti-inflammatory Efficacy of 4,5-Dicaffeoylquinic Acid
Animal ModelCompound AdministrationDosing RegimenKey FindingsReference
Carrageenan-induced paw edema in ratsOral5, 10, and 20 mg/kg body weightDose-dependent suppression of paw edema. At 20 mg/kg, the effect was comparable to diclofenac (B195802) sodium (10 mg/kg).[1][2]
Carrageenan-induced inflammation in ratsOral5, 10, and 20 mg/kg body weightDose-dependent suppression of nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) expression in edematous paw tissue.[1][2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for inducing acute inflammation in a rat model to assess the anti-inflammatory properties of 4,5-diCQA.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • 4,5-Dicaffeoylquinic acid (4,5-diCQA)

  • Carrageenan (lambda, type IV)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Control group (vehicle only)

    • 4,5-diCQA treated groups (5, 10, and 20 mg/kg)

    • Positive control group (Diclofenac sodium, 10 mg/kg)

  • Compound Administration: Administer the respective treatments (vehicle, 4,5-diCQA, or diclofenac sodium) orally to the rats.

  • Induction of Edema: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Tissue Collection and Analysis (Optional): At the end of the experiment, euthanize the animals and collect the edematous paw tissue for further analysis (e.g., Western blotting for iNOS, COX-2, and TNF-α expression).

Signaling Pathways

The anti-inflammatory effects of 4,5-diCQA are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB and MAPK Signaling Pathways

4,5-Dicaffeoylquinic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates diCQA 4,5-diCQA diCQA->MAPK Inhibits diCQA->NFkB Inhibits ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces

Caption: Inhibition of NF-κB and MAPK pathways by 4,5-diCQA.

Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in an in vivo model.

G acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping administration Compound Administration (Oral Gavage) grouping->administration induction Inflammation Induction (Carrageenan Injection) administration->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis tissue Tissue Collection (Optional) analysis->tissue biochemical Biochemical Analysis (Western Blot) tissue->biochemical

Caption: Workflow for carrageenan-induced paw edema model.

References

Application Notes and Protocols for Sitagliptin, a DPP-4 Inhibitor, for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for preclinical research purposes only and is not a substitute for professional medical advice. The initial user query for "4,5-Diepipsidial A" did not yield specific results. Based on the nature of the requested content, it is presumed that the user is interested in a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Therefore, these application notes and protocols have been generated using Sitagliptin, a well-characterized and widely used DPP-4 inhibitor, as a representative compound.

Introduction

Sitagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[1][2] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from pancreatic α-cells.[3][4] This mechanism of action makes Sitagliptin an effective therapeutic agent for type 2 diabetes mellitus and a valuable tool for preclinical research in metabolic diseases.

Physicochemical Properties and Formulation

Solubility and Stability

Proper solubilization and storage of Sitagliptin are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility and stability of Sitagliptin phosphate (B84403).

PropertyData
Chemical Name (3R)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-1-butanone phosphate
Molecular Formula C₁₆H₁₅F₆N₅O · H₃PO₄
Molecular Weight 505.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble to 50 mM in water and DMSO. The solubility in PBS (pH 7.2) is approximately 5 mg/mL. It is practically insoluble in ethanol, methanol, and acetonitrile.
Stability Stable if stored as directed. Aqueous solutions are not recommended to be stored for more than one day. High degradation is observed in strongly acidic (2 M HCl) and alkaline (2 M NaOH) conditions.
Storage Store the solid compound at -20°C.
Formulation for Preclinical Studies

For in vitro studies, Sitagliptin phosphate can be dissolved in sterile water, PBS, or DMSO. For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is not toxic to the cells (typically <0.1%).

For in vivo studies in rodents, Sitagliptin is commonly administered orally. A typical vehicle for oral gavage is 0.25% carboxymethyl cellulose (B213188) (CMC) in water.

Mechanism of Action and Signaling Pathway

Sitagliptin inhibits the serine protease DPP-4, which is located on the surface of various cell types, including endothelial cells, and also circulates in a soluble form in plasma. DPP-4 inactivates incretin hormones by cleaving their N-terminal dipeptides. By preventing this degradation, Sitagliptin prolongs the activity of GLP-1 and GIP, leading to downstream effects on glucose metabolism.

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates Active GLP-1 Active GLP-1 GLP-1->Active GLP-1 Pancreatic Beta-cell Pancreatic Beta-cell Insulin Secretion Insulin Secretion Pancreatic Beta-cell->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Pancreatic Alpha-cell Pancreatic Alpha-cell Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cell->Glucagon Secretion decreases Liver Liver Glucagon Secretion->Liver acts on Active GLP-1->Pancreatic Beta-cell activates Active GLP-1->Pancreatic Alpha-cell inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 degrades Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Hepatic Glucose Production Hepatic Glucose Production Liver->Hepatic Glucose Production stimulates DPP4_Inhibition_Assay_Workflow Prepare Sitagliptin Dilutions Prepare Sitagliptin Dilutions Plate Setup Plate Setup Prepare Sitagliptin Dilutions->Plate Setup Prepare Reagents Prepare Reagents Prepare Reagents->Prepare Sitagliptin Dilutions Add Substrate Add Substrate Plate Setup->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis OGTT_Workflow Fast Animals Fast Animals Administer Sitagliptin/Vehicle Administer Sitagliptin/Vehicle Fast Animals->Administer Sitagliptin/Vehicle Baseline Blood Sample Baseline Blood Sample Administer Sitagliptin/Vehicle->Baseline Blood Sample Administer Glucose Administer Glucose Baseline Blood Sample->Administer Glucose Collect Blood Samples (Timepoints) Collect Blood Samples (Timepoints) Administer Glucose->Collect Blood Samples (Timepoints) Measure Blood Glucose Measure Blood Glucose Collect Blood Samples (Timepoints)->Measure Blood Glucose Data Analysis (AUC) Data Analysis (AUC) Measure Blood Glucose->Data Analysis (AUC)

References

Application Notes: "Psidial A" as a Molecular Probe for Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Psidial A is a meroterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava. This class of compounds has garnered interest for its diverse biological activities. This document provides detailed application notes and protocols for the use of Psidial A and its analogs as molecular probes for studying Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity. While Psidial A itself has shown weak inhibitory activity against PTP1B, its analogs, Psidial B and C, demonstrate more significant inhibition, suggesting that this scaffold is a valuable starting point for the development of more potent probes and inhibitors.

Data Presentation

Table 1: PTP1B Inhibitory Activity of Psidial A and Analogs

CompoundConcentration (µM)PTP1B Inhibition Rate (%)Source
Psidial A101.7[1]
Psidial B1061.7[1][2]
Psidial C1038.8[1][2]

Table 2: PTP1B Inhibitory Activity of other Meroterpenoids from Psidium guajava

CompoundIC50 (µM)Source
Psiguadial A4.7
Psiguadial B6.2
Psiguadial C9.2
Psidiguajadiol C9.83
Psidiguajadiol F16.87
Psidiguajadiol D18.52

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of Psidial A and its analogs against human recombinant PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Human recombinant PTP1B (catalytic domain)

  • Psidial A (or analog) dissolved in DMSO

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)

  • p-Nitrophenyl phosphate (pNPP) solution (in Assay Buffer)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of Psidial A (or analog) in DMSO. Further dilute with Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.

  • In a 96-well plate, add the following to each well:

    • Test wells: Add a specific volume of the diluted Psidial A solution.

    • Control wells (no inhibitor): Add the same volume of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Blank wells (no enzyme): Add Assay Buffer.

  • Add human recombinant PTP1B enzyme to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution (1 M NaOH) to all wells. The addition of NaOH will also induce a yellow color in wells where pNPP has been hydrolyzed to p-nitrophenol.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the test and control wells.

    • Calculate the percentage of inhibition using the following formula:

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model.

Visualizations

PTP1B Signaling Pathway

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Upon ligand binding to the insulin receptor (IR) or leptin receptor (LEPR), the receptors and their downstream signaling molecules (like IRS-1 and JAK2) become phosphorylated on tyrosine residues, activating the pathway. PTP1B dephosphorylates these key signaling molecules, thereby attenuating the signal. Inhibition of PTP1B by a molecular probe like Psidial A (or its more active analogs) would prevent this dephosphorylation, leading to prolonged signaling.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 pIRS1->IRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 Activates pJAK2 p-JAK2 pJAK2->JAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Gene_Exp Gene Expression (Satiety) pSTAT3->Gene_Exp PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 PTP1B->pJAK2 PsidialA Psidial A (Probe/Inhibitor) PsidialA->PTP1B Inhibits PTP1B_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - PTP1B Enzyme - Psidial A (in DMSO) - Assay Buffer - pNPP Substrate start->prepare_reagents plate_setup Plate Setup (96-well): - Add Psidial A / Control (DMSO) - Add PTP1B Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate (37°C, 15-30 min) plate_setup->pre_incubation add_substrate Add pNPP Substrate pre_incubation->add_substrate reaction Incubate (37°C, 30 min) add_substrate->reaction stop_reaction Add Stop Solution (1 M NaOH) reaction->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Derivatization of Psidial A for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4,5-Diepipsidial A" is not found in the scientific literature and is likely a typographical error. This document focuses on Psidial A , a known meroterpenoid isolated from Psidium guajava (guava). The following protocols for derivatization and structure-activity relationship (SAR) studies are proposed based on the known chemical functionalities of Psidial A and general synthetic methodologies for related natural products, as specific derivatization studies for Psidial A have not been extensively published.

Introduction

Psidial A is a meroterpenoid natural product that has been isolated from the leaves of Psidium guajava.[1] It belongs to a class of compounds that often exhibit a range of biological activities.[2][3] Preliminary studies have shown that Psidial A and its close analogues, Psidial B and C, exhibit inhibitory activity against the protein tyrosine phosphatase 1B (PTP1B) enzyme, a key target in the management of type 2 diabetes and obesity.[1][4]

To explore and optimize the therapeutic potential of Psidial A, a systematic structure-activity relationship (SAR) study is essential. This involves the synthesis of a focused library of derivatives with modifications at key positions to identify the pharmacophore and guide the design of more potent and selective analogues. The chemical structure of Psidial A features several reactive handles amenable to derivatization, including two phenolic hydroxyl groups and two aromatic aldehyde functionalities on the phloroglucinol (B13840) core.

These application notes provide a comprehensive overview and detailed protocols for the proposed derivatization of Psidial A and the subsequent evaluation of its derivatives to establish a robust SAR.

Key Chemical Functionalities of Psidial A for Derivatization

The structure of Psidial A offers several sites for chemical modification:

  • Phenolic Hydroxyl Groups: These can be targeted for etherification, esterification, and other modifications to probe the importance of hydrogen bonding and steric bulk in this region.

  • Aromatic Aldehyde Groups: The aldehyde functionalities are amenable to a wide range of reactions, including reductive amination, oxidation to carboxylic acids, and conversion to various heterocyclic systems.

Proposed Derivatization Strategies

The following derivatization strategies are proposed to generate a diverse library of Psidial A analogues for SAR studies.

3.1. Modification of the Phenolic Hydroxyl Groups

  • O-Alkylation (Etherification): Introduction of various alkyl groups (e.g., methyl, ethyl, benzyl) can be achieved under Williamson ether synthesis conditions. This will investigate the effect of steric hindrance and the removal of hydrogen bond donor capability.

  • O-Acylation (Esterification): Formation of esters with different acyl chlorides or anhydrides will introduce various electronic and steric features.

3.2. Modification of the Aromatic Aldehyde Groups

  • Reductive Amination: Reaction with a range of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield a library of amino derivatives. This is a powerful method to introduce diversity and modulate the physicochemical properties of the parent compound.

  • Oxidation to Carboxylic Acids: Oxidation of the aldehydes to the corresponding carboxylic acids will introduce an acidic functionality. These acids can then be further derivatized to esters or amides.

  • Wittig Reaction and Related Olefinations: Conversion of the aldehydes to alkenes can be used to extend the carbon skeleton and introduce new functionalities.

Experimental Protocols

4.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where necessary.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of derivatives should be performed using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).

  • The structure of all synthesized compounds must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

4.2. Protocol 1: O-Methylation of Phenolic Hydroxyls

  • To a solution of Psidial A (1 eq.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 3 eq.).

  • Add methyl iodide (CH₃I, 3 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the O-methylated derivative.

4.3. Protocol 2: Reductive Amination of Aldehyde Groups

  • Dissolve Psidial A (1 eq.) and the desired primary or secondary amine (2.2 eq.) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 3 eq.) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired amine derivative.

4.4. Protocol 3: Oxidation of Aldehydes to Carboxylic Acids

  • To a solution of Psidial A (1 eq.) in a mixture of t-butanol and water (2:1), add 2-methyl-2-butene (B146552) (10 eq.).

  • Add a solution of sodium chlorite (B76162) (NaClO₂, 5 eq.) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 5 eq.) in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the dicarboxylic acid derivative by column chromatography.

Structure-Activity Relationship (SAR) Data

The following table represents a hypothetical dataset for a series of Psidial A derivatives and their corresponding biological activity against PTP1B. This data is for illustrative purposes to demonstrate how SAR data would be presented.

CompoundR¹ (Phenolic OH)R² (Aldehyde)PTP1B IC₅₀ (µM)
Psidial A HCHO15.2
1a CH₃CHO25.8
1b BenzylCHO30.1
2a HCH₂NH₂10.5
2b HCH₂NH(CH₃)8.2
2c HCH₂-N-morpholino5.1
3a HCOOH18.9
3b HCOOCH₃22.4

Interpretation of Hypothetical SAR Data:

  • Modification of Phenolic Hydroxyls: O-alkylation (compounds 1a and 1b ) appears to decrease the inhibitory activity, suggesting that the free phenolic hydroxyls may be important for binding to the PTP1B enzyme, possibly through hydrogen bonding.

  • Modification of Aldehyde Groups: Reductive amination to introduce basic nitrogen functionalities (compounds 2a-c ) leads to an increase in potency. The morpholino derivative (2c ) shows the most significant improvement, indicating that this region of the molecule can be modified to enhance activity. Oxidation to the carboxylic acid (3a ) or its methyl ester (3b ) results in a slight loss of activity.

Visualizations

experimental_workflow cluster_synthesis Derivatization of Psidial A cluster_testing Biological Evaluation cluster_output Outcome PsidialA Psidial A Phenol_Mod Phenolic OH Derivatization PsidialA->Phenol_Mod O-alkylation, O-acylation Aldehyde_Mod Aldehyde Derivatization PsidialA->Aldehyde_Mod Reductive Amination, Oxidation, etc. Derivative_Library Library of Derivatives Phenol_Mod->Derivative_Library Aldehyde_Mod->Derivative_Library Bio_Assay PTP1B Inhibition Assay Derivative_Library->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Workflow for Derivatization and SAR Studies of Psidial A.

PTP1B_Signaling_Pathway Insulin_Receptor Insulin Receptor IRS IRS (phosphorylated) Insulin_Receptor->IRS activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream_Signaling activates PTP1B PTP1B PTP1B->IRS dephosphorylates (inactivates) PsidialA_Deriv Psidial A Derivative PsidialA_Deriv->PTP1B inhibits Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake promotes

Caption: Proposed Mechanism of Action via PTP1B Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Psidial A and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Psidial A?

A1: The most prominent synthetic strategy for Psidial A is a biomimetic approach that mimics its natural formation. This involves a hetero-Diels-Alder reaction between caryophyllene (B1175711) and an ortho-quinone methide.[1] The ortho-quinone methide is generated in situ from the condensation of benzaldehyde (B42025) and diformylphloroglucinol.[1] This three-component coupling reaction is often performed in an aqueous environment.[1]

Q2: How can I synthesize a specific stereoisomer, such as 4,5-Diepipsidial A?

A2: Achieving a specific stereochemistry, such as the "4,5-diepi" configuration, requires careful control over the hetero-Diels-Alder reaction. The facial selectivity of this reaction determines the resulting stereochemistry. Factors that can influence this include the choice of catalyst (chiral Lewis acids, for example), the solvent system, and the temperature of the reaction. The stereochemistry of the starting materials, particularly the dienophile, will also play a crucial role. For novel stereoisomers, extensive screening of reaction conditions and potentially the use of chiral auxiliaries may be necessary.

Q3: What are the main challenges in the synthesis of Psidial A and its analogues?

A3: The primary challenges include:

  • Controlling Stereoselectivity: The formation of multiple stereoisomers is a common issue in Diels-Alder reactions. Separating the desired diastereomer can be difficult and lead to lower yields.

  • Instability of Intermediates: The ortho-quinone methide intermediate is highly reactive and can undergo side reactions if not efficiently trapped by the diene.

  • Low Yields: Due to the complexity of the reaction and the potential for side products, achieving high yields can be challenging.

  • Purification: The separation of structurally similar stereoisomers often requires advanced chromatographic techniques, such as HPLC or SFC.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low to No Product Formation Inefficient generation of the ortho-quinone methide intermediate.- Ensure the purity of starting materials (benzaldehyde and diformylphloroglucinol).- Optimize the condensation reaction conditions (catalyst, temperature, reaction time).- Consider alternative methods for generating the ortho-quinone methide.
Decomposition of the ortho-quinone methide intermediate.- Perform the reaction at a lower temperature to increase the stability of the intermediate.- Ensure rapid trapping of the intermediate by adding the diene (caryophyllene) as the intermediate is formed.
Formation of Multiple Isomers / Low Diastereoselectivity Lack of facial selectivity in the hetero-Diels-Alder reaction.- Screen a variety of solvents with different polarities.- Investigate the effect of temperature on selectivity.- Employ a chiral Lewis acid catalyst to induce facial selectivity.- Consider modifying the starting materials with chiral auxiliaries to direct the stereochemical outcome.
Difficult Purification of Stereoisomers Similar polarity and physical properties of the isomers.- Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase.- Supercritical fluid chromatography (SFC) can also be an effective technique for separating stereoisomers.- Consider derivatization of the isomers to create compounds with greater separation potential.

Experimental Protocols

Key Experiment: Biomimetic Synthesis of Psidial A

This protocol is based on the reported biomimetic synthesis and serves as a starting point for optimization.[1]

Materials:

  • Caryophyllene

  • Benzaldehyde

  • Diformylphloroglucinol

  • Water (degassed)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a solution of diformylphloroglucinol and benzaldehyde in water, add caryophyllene.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by HPLC if necessary to separate stereoisomers.

Note: The specific equivalents of reactants, reaction time, and temperature should be optimized to improve the yield and selectivity for the desired stereoisomer.

Visualizations

experimental_workflow Biomimetic Synthesis of Psidial A Workflow cluster_prep Reactant Preparation cluster_reaction Three-Component Reaction cluster_workup Workup and Extraction cluster_purification Purification start Start reactants Prepare solutions of Caryophyllene, Benzaldehyde, and Diformylphloroglucinol start->reactants mix Mix reactants in aqueous medium reactants->mix stir Stir at controlled temperature mix->stir monitor Monitor reaction by TLC/LC-MS stir->monitor extract Extract with organic solvent monitor->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate column Silica gel column chromatography concentrate->column hplc HPLC for isomer separation (if needed) column->hplc end Isolated Product hplc->end

Caption: Experimental workflow for the biomimetic synthesis of Psidial A.

troubleshooting_stereoselectivity Troubleshooting Low Stereoselectivity cluster_temp Temperature Optimization cluster_solvent Solvent Screening cluster_catalyst Catalyst Screening cluster_auxiliary Chiral Auxiliaries cluster_outcome Desired Outcome issue Low Diastereoselectivity temp_screen Screen a range of temperatures (e.g., -20°C to 40°C) issue->temp_screen solvent_screen Test solvents with varying polarities issue->solvent_screen catalyst_screen Investigate chiral Lewis acid catalysts issue->catalyst_screen auxiliary_strategy Modify starting materials with chiral auxiliaries issue->auxiliary_strategy outcome Improved Diastereoselectivity temp_screen->outcome solvent_screen->outcome catalyst_screen->outcome auxiliary_strategy->outcome

Caption: Logical workflow for troubleshooting low stereoselectivity.

References

"4,5-Diepipsidial A" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "4,5-Diepipsidial A": Our initial search did not yield specific information on a compound named "this compound." This may be a novel compound, an internal designation, or a potential misspelling. However, the search results consistently pointed towards Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of molecules in drug development with known stability and handling considerations. This guide will focus on the stability and degradation issues pertinent to DPP-4 inhibitors, also known as gliptins, to provide relevant support for researchers in this area.

Troubleshooting Guide: Common Issues with DPP-4 Inhibitor Experiments

Issue Possible Cause Recommended Solution
Inconsistent assay results or loss of compound activity Compound degradation due to improper storage.Store DPP-4 inhibitors according to the manufacturer's instructions, typically at -20°C or -80°C, desiccated, and protected from light. Prepare stock solutions in appropriate anhydrous solvents (e.g., DMSO) and store in small aliquots to avoid repeated freeze-thaw cycles.
Instability in aqueous buffer solutions.Prepare fresh working solutions in your assay buffer immediately before use. If storage of aqueous solutions is necessary, perform a stability study at the intended storage temperature (e.g., 4°C) and pH to determine the rate of degradation.
Adsorption to plasticware.Use low-adhesion polypropylene (B1209903) tubes and pipette tips. For sensitive assays, pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) may be necessary.
Precipitation of the compound in aqueous solution Poor solubility of the inhibitor in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <1%). Sonication may help to dissolve the compound initially. Consider using a different buffer system or adding a non-ionic surfactant if compatible with your assay.
Variability between experimental replicates Inaccurate pipetting of viscous stock solutions.Allow stock solutions (e.g., in DMSO) to equilibrate to room temperature before use. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of viscous solutions.
Contamination of reagents or compound.Use sterile, filtered buffers and reagents. Handle the compound and solutions in a clean environment to prevent microbial or chemical contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for DPP-4 inhibitors?

A1: While specific degradation pathways are compound-specific, common routes for small molecule drugs like DPP-4 inhibitors include hydrolysis of labile functional groups (e.g., esters, amides) and oxidation. The stability is often pH-dependent. For peptide-based inhibitors, degradation can occur through cleavage at specific amino acid residues.

Q2: How should I prepare and store stock solutions of DPP-4 inhibitors?

A2: It is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.

Q3: What is the typical stability of DPP-4 inhibitors in aqueous assay buffers?

A3: The stability of DPP-4 inhibitors in aqueous solutions can vary significantly depending on the specific compound's structure, the pH of the buffer, and the temperature. It is best practice to prepare working solutions fresh for each experiment. If you need to store aqueous solutions, even for a short period, a preliminary stability test is advised. This can be done by incubating the inhibitor in the assay buffer for various time points and then measuring its activity.

Q4: Can I expect any off-target effects with DPP-4 inhibitors?

A4: DPP-4 inhibitors are designed to be selective. However, at high concentrations, there is a potential for off-target effects. It is crucial to determine the IC50 for your specific compound and use it at an appropriate concentration in your experiments. Selectivity profiling against other proteases can also be a valuable step.

Q5: What is the primary mechanism of action for DPP-4 inhibitors?

A5: DPP-4 inhibitors work by blocking the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3][4] This enzyme is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.

Experimental Protocols

General Protocol for Assessing DPP-4 Inhibitor Stability in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the DPP-4 inhibitor in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into separate tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).

  • Sample Collection: At each time point, take one aliquot and either immediately analyze it or freeze it at -80°C for later analysis.

  • Analysis: Analyze the remaining concentration of the active DPP-4 inhibitor at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a DPP-4 activity assay.

  • Data Interpretation: Plot the percentage of the remaining inhibitor against time to determine its stability profile under the tested conditions.

Visualizations

Mechanism of Action of DPP-4 Inhibitors

DPP-4_Inhibitor_Mechanism Ingestion Food Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 releases DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme is substrate for Pancreas Pancreas GLP1->Pancreas acts on Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 degrades to DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_enzyme inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose reduces production

Caption: Mechanism of action of DPP-4 inhibitors on the incretin pathway.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working aliquot Aliquot for Time Points (T=0, 1, 2...) prep_working->aliquot incubate Incubate at Desired Temperature aliquot->incubate collect Collect/Freeze Samples at Each Time Point incubate->collect analyze Analyze by HPLC or Activity Assay collect->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Workflow for assessing the stability of a DPP-4 inhibitor.

References

Technical Support Center: Addressing Low Aqueous Solubility of Lipids in Research

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Low Aqueous Solubility

This guide addresses common issues encountered when working with hydrophobic compounds that exhibit poor solubility in aqueous solutions.

Q1: My hydrophobic compound is precipitating out of my aqueous buffer during my experiment. What can I do?

A1: Precipitation is a common indicator of poor solubility. To address this, you can try several approaches:

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This method can enhance the solubility of poorly soluble compounds.[1]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility by protonating (for bases) or deprotonating (for acids) the molecule.[1][2]

  • Use of Surfactants or Detergents: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[2]

  • Particle Size Reduction: Decreasing the particle size of your compound through methods like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]

Q2: I need to deliver my hydrophobic compound to cells in culture, but it's not soluble in my cell culture medium.

A2: For cellular assays, it is crucial to use methods that are biocompatible. Here are some suitable options:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and delivery to cells.

  • Liposome Formulation: Encapsulating your compound within liposomes, which are lipid vesicles, can facilitate its delivery across the cell membrane.

  • Use of Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, providing a hydrophobic core to dissolve your compound while presenting a hydrophilic exterior to the aqueous environment.

Q3: How can I determine the best solubilization strategy for my specific compound?

A3: A systematic approach is recommended. The following workflow can help you identify an optimal solubilization method.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound with low aqueous solubility B Characterize Compound: - pKa - logP A->B C Is the compound ionizable? B->C D Adjust pH C->D Yes E Test Co-solvents (e.g., DMSO, Ethanol) C->E No H Assess impact on experimental assay D->H F Evaluate Complexation Agents (e.g., Cyclodextrins) E->F G Consider Micelle/Liposome Formulation F->G G->H I Select optimal solubilization method H->I

Caption: A stepwise workflow for troubleshooting low compound solubility.

Quantitative Data on Solubility Enhancement

The effectiveness of different solubilization methods can be compared quantitatively. The following table summarizes the impact of various techniques on compound solubility.

MethodPrincipleTypical Fold Increase in SolubilityKey Considerations
Co-solvency Adding a water-miscible organic solvent to increase the solubility of nonpolar compounds.2 to 500-foldCan affect protein stability and cellular toxicity at high concentrations.
pH Adjustment Modifying the buffer pH to ionize the compound, thereby increasing its aqueous solubility.Variable, depends on pKaOnly applicable to ionizable compounds; requires careful pH control.
Micronization Reducing particle size to increase the surface area for dissolution.Improves dissolution rateDoes not increase equilibrium solubility.
Complexation Encapsulating the hydrophobic molecule within a larger, water-soluble molecule.10 to 2,000-foldStoichiometry of complexation is important; may alter compound bioavailability.
Polymeric Micelles Forming micelles with a hydrophobic core to carry the drug in an aqueous solution.Up to 10,000-foldRequires careful selection of biocompatible polymers.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the molecular level.2 to 100-foldPhysical stability of the amorphous state can be a concern.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Objective: To prepare a concentrated stock solution of a hydrophobic compound using a water-miscible organic solvent.

  • Materials:

    • Hydrophobic compound

    • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure: a. Weigh out the desired amount of the hydrophobic compound into a sterile microcentrifuge tube. b. Add a small volume of DMSO to the tube. c. Vortex the mixture thoroughly until the compound is completely dissolved. d. If necessary, gently warm the solution to aid dissolution, but be mindful of compound stability. e. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. f. When preparing working solutions, ensure the final concentration of the co-solvent in the aqueous buffer is low (typically <1%) to minimize effects on the biological system.

Protocol 2: Solubilization using Polymeric Micelles

  • Objective: To enhance the aqueous solubility of a hydrophobic compound using a diblock copolymer.

  • Materials:

    • Hydrophobic compound (e.g., Coumarin-6 as a model)

    • Diblock copolymer (e.g., mPEG-PDLLA-decyl)

    • Phosphate-buffered saline (PBS)

    • Magnetic stirrer and stir bar

  • Procedure: a. Prepare a solution of the diblock copolymer in PBS at the desired concentration (e.g., 1% w/v). b. Stir the solution until the polymer is fully dissolved. c. Add the hydrophobic compound to the polymer solution. d. Stir the mixture overnight to allow for the formation of drug-loaded micelles. e. The resulting solution should be clear, indicating the successful encapsulation of the hydrophobic compound. f. The concentration of the solubilized compound can be quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for a lipid-like molecule?

A1: Many lipid molecules act as signaling messengers. For instance, Phosphatidylinositol 4,5-bisphosphate (PIP₂) is a key phospholipid in cell membranes that can be hydrolyzed by Phospholipase C (PLC) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These molecules, in turn, regulate various cellular processes. PIP₂ itself can also directly interact with and modulate the function of membrane proteins and ion channels.

Q2: How are signaling pathways involving such lipids typically regulated?

A2: The signaling is tightly controlled by enzymes that synthesize and degrade the lipid messenger. In the case of PIP₂, its formation from PI(4)P is catalyzed by type I phosphatidylinositol 4-phosphate 5-kinases. Its breakdown is mediated by enzymes like PLC. Another level of regulation involves its phosphorylation by PI 3-kinases to form PtdIns(3,4,5)P₃, another important signaling molecule.

Q3: Could this compound interact with enzymes like Dipeptidyl peptidase-4 (DPP-4)?

A3: While direct interaction would depend on the specific chemical structure, DPP-4 is a transmembrane protein with a primary role in cleaving peptides, particularly those with a proline or alanine (B10760859) at the second N-terminal position. For example, DPP-4 inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose homeostasis. Inhibitors of DPP-4 are used as oral medications for type 2 diabetes. A lipid-like molecule would be an unconventional substrate for DPP-4, but interactions with the transmembrane domain or allosteric modulation cannot be entirely ruled out without experimental evidence.

Signaling Pathway Visualization

The following diagram illustrates the central role of Phosphatidylinositol 4,5-bisphosphate (PIP₂) in cellular signaling.

G cluster_0 PIP₂ Signaling Cascade PIP2 PtdIns(4,5)P₂ (PIP₂) in Plasma Membrane PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis PI3K PI 3-Kinase PIP2->PI3K Phosphorylation IP3 Inositol 1,4,5-trisphosphate (IP₃) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP3 PtdIns(3,4,5)P₃ (PIP₃) PI3K->PIP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Akt_activation Akt/PKB Activation PIP3->Akt_activation Cellular_Response Cellular Responses (e.g., Proliferation, Survival) Ca_release->Cellular_Response PKC_activation->Cellular_Response Akt_activation->Cellular_Response

Caption: The PIP₂ signaling pathway, leading to multiple downstream effects.

References

Technical Support Center: 4,5-Diepipsidial A in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Diepipsidial A in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound in cancer cell lines?

A1: The primary mechanism of action of this compound is the induction of cytotoxicity in cancer cells.[1][2] Studies suggest this is achieved through the induction of apoptosis. One proposed mechanism involves the interaction with and inhibition of the anti-apoptotic protein Bcl-2.[3] Additionally, related meroterpenoids from Psidium guajava have been shown to inhibit the AKT/mTOR/ribosomal p70 S6 kinase (S6K1) and MAPK activation pathways, and some may act as Topoisomerase I (Top1) catalytic inhibitors.[1][4]

Q2: In which cancer cell lines has this compound demonstrated cytotoxic activity?

A2: this compound has shown cytotoxic effects across a range of human cancer cell lines. These include, but are not limited to, lung carcinoma (A549), colon carcinoma (HCT116), prostate cancer (DU145), liver cancer (Huh7), and leukemia (CCRF-CEM).

Q3: What are the typical IC50 values observed for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cancer cell line. For example, it has demonstrated significant potency in A549 cells with an IC50 value as low as 160 nM. Please refer to the data summary table for more detailed information across different cell lines.

Q4: Are there any known off-target effects or toxicity concerns with this compound?

A4: While some sources describe the cytotoxic potential of meroterpenoids like this compound as relatively weak in a broader context, specific off-target effects in cellular assays are not extensively documented in current literature. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound is likely non-toxic to humans. The same analysis predicted it does not inhibit the CYP1A2 enzyme but may be a substrate for CYP3A4. Researchers should, however, always consider the possibility of off-target effects in their specific experimental system.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Cell Health and Passage Number. The health, confluency, and passage number of your cell lines can significantly impact their sensitivity to cytotoxic compounds.

    • Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Possible Cause 2: Compound Stability. this compound, as a natural product, may have limited stability in solution or under certain storage conditions.

    • Recommendation: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Assay-Specific Interference. The chosen cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) may be susceptible to interference from the compound.

    • Recommendation: Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. Consider using an orthogonal assay method to confirm results.

Issue 2: Unexpected cytotoxicity in control (non-cancerous) cell lines.

  • Possible Cause: General Cytotoxicity. While targeted against cancer cells, this compound may exhibit cytotoxic effects on non-cancerous or primary cells, particularly at higher concentrations.

    • Recommendation: Perform a dose-response curve on your control cell line to determine its sensitivity. It is crucial to establish a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.

Issue 3: Lack of apoptotic markers despite observing cell death.

  • Possible Cause: Alternative Cell Death Pathways. While apoptosis is a known mechanism, this compound could be inducing other forms of cell death, such as necrosis or autophagy, especially at high concentrations.

    • Recommendation: Utilize multiple assays to assess cell death mechanisms. For example, combine apoptosis assays (e.g., Annexin V/PI staining) with assays for necrosis (e.g., LDH release) or autophagy markers (e.g., LC3-II expression).

Data Summary

Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.16
HCT116Colon Carcinoma9.13
CCRF-CEMLeukemia7.0
DU145Prostate Cancer4.79
Huh7Liver Cancer2.82

Experimental Protocols

1. Cytotoxicity Assay (MTT Method)

This protocol is a general guideline for determining the cytotoxic activity of this compound.

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentrations should typically range from 10⁻⁸ M to 10⁻⁴ M. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Camptothecin).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by nonlinear regression analysis of the dose-response curve.

2. Apoptosis Analysis (DAPI Staining)

This protocol allows for the morphological assessment of apoptosis.

  • Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and incubate with DAPI solution (e.g., 2 µg/mL) for 30 minutes in the dark.

  • Microscopy: Wash with PBS, mount the coverslips on microscope slides, and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent IC50 Start Inconsistent IC50 Results Observed Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Compound Assess Compound Stability & Purity Check_Cells->Check_Compound Cells OK Solution_Cells Standardize Cell Culture Protocol Check_Cells->Solution_Cells Issue Found Check_Assay Investigate Assay Interference Check_Compound->Check_Assay Compound OK Solution_Compound Use Fresh Aliquots, Minimize Freeze-Thaw Check_Compound->Solution_Compound Issue Found Solution_Assay Run Cell-Free Controls & Use Orthogonal Assay Check_Assay->Solution_Assay Issue Found End Consistent Results Check_Assay->End Assay OK Solution_Cells->Start Re-test Solution_Compound->Start Re-test Solution_Assay->Start Re-test

Caption: Troubleshooting logic for inconsistent IC50 values.

G 4_5_Diepipsidial_A This compound Bcl2 Bcl-2 (Anti-apoptotic) 4_5_Diepipsidial_A->Bcl2 Inhibits Akt_mTOR AKT/mTOR/S6K1 Pathway 4_5_Diepipsidial_A->Akt_mTOR Inhibits (Inferred) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation Akt_mTOR->Proliferation Promotes

Caption: Postulated signaling pathways for this compound.

References

Technical Support Center: 4,5-Diepipsidial A Dosage Optimization for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4,5-Diepipsidial A in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the critical process of dosage optimization. Due to the limited availability of direct in vivo dosage data for this compound, this guide offers a framework for establishing a safe and efficacious dose based on available in vitro data and standard preclinical research methodologies.

Frequently Asked Questions (FAQs)

Q1: Is there an established in vivo dosage for this compound?

As of now, there are no publicly available, peer-reviewed studies that have established a definitive in vivo dosage for purified this compound. Research has primarily focused on its in vitro cytotoxic effects. This guide provides a systematic approach to help you determine an appropriate dosage range for your specific in vivo model.

Q2: What is the known in vitro potency of this compound?

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, providing a starting point for estimating in vivo efficacy.

Q3: Are there any in silico predictions for the toxicity of this compound?

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have predicted that this compound is non-toxic to humans and possesses good human intestinal absorption[1]. However, it is crucial to validate these computational predictions with empirical in vivo toxicity studies.

Troubleshooting Guide

Problem 1: High mortality or signs of toxicity in the initial dose-ranging study.
  • Possible Cause: The initial dose selection was too high. In vitro to in vivo dose extrapolation can be challenging and may not accurately predict the maximum tolerated dose (MTD).

  • Solution:

    • Immediately cease administration at the toxic dose level.

    • Review the health of surviving animals and provide supportive care as needed.

    • Redesign the dose-ranging study with a wider range of lower doses. Consider starting with a dose at least one log lower than the initial starting dose.

    • Ensure that the vehicle used for drug administration is non-toxic and well-tolerated by the animal model.

Problem 2: Lack of efficacy at the tested doses.
  • Possible Cause 1: Insufficient Dose: The administered doses may be below the therapeutic window.

  • Solution 1: If no toxicity was observed at the highest dose tested, a dose-escalation study should be performed. Incrementally increase the dose in subsequent cohorts until efficacy is observed or signs of toxicity appear.

  • Possible Cause 2: Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Although in silico predictions suggest good intestinal absorption, this needs to be confirmed[1].

  • Solution 2:

    • Consider alternative routes of administration (e.g., intravenous, intraperitoneal) that may offer better bioavailability.

    • Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion profile.

    • If bioavailability is confirmed to be low, formulation strategies to enhance solubility and absorption may be necessary.

Problem 3: Inconsistent results between animals in the same dose group.
  • Possible Cause 1: Improper Drug Administration: Inconsistent dosing technique can lead to variability in the amount of compound each animal receives.

  • Solution 1: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). Verify the accuracy of dose calculations and the homogeneity of the drug formulation.

  • Possible Cause 2: Biological Variability: Individual differences in animal metabolism and response can contribute to variability.

  • Solution 2: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure that the animal model is appropriate and that animals are age and weight-matched.

Data Summary

Table 1: In Vitro Cytotoxicity of this compound
Cell LineIC50 (µM)Reference
A549 (Lung Carcinoma)0.16[2][3]
HCT116 (Colon Carcinoma)9.13[3]
CCRF-CEM (Leukemia)7.0[3]
DU145 (Prostate Carcinoma)4.79[3][4]
Huh7 (Hepatocellular Carcinoma)2.82[3][4]
SMMC-7721 (Hepatocellular Carcinoma)-[5]
MCF-7 (Breast Adenocarcinoma)-[5]
SW480 (Colon Adenocarcinoma)-[5]
HL-60 (Promyelocytic Leukemia)-[5]

Note: A dash (-) indicates that the compound was tested but a specific IC50 value was not provided in the cited source.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol is a hypothetical example for determining the MTD of this compound in a murine model.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Ensure the final DMSO concentration is non-toxic.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: 1 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 50 mg/kg

    • Group 5: 100 mg/kg

    • Group 6: 200 mg/kg

  • Administration: Administer the assigned dose daily via oral gavage for 14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, and breathing).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 10% body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study (Xenograft Model)

This protocol is a hypothetical example for evaluating the anti-tumor efficacy of this compound.

  • Cell Line: A549 human lung carcinoma cells (chosen for their high in vitro sensitivity).

  • Animal Model: Female athymic nude mice, 4-6 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume = (length x width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Treatment Groups (based on MTD results):

    • Group 1: Vehicle control

    • Group 2: Low dose this compound (e.g., 0.25 x MTD)

    • Group 3: Mid dose this compound (e.g., 0.5 x MTD)

    • Group 4: High dose this compound (e.g., MTD)

    • Group 5: Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Administration: Administer the assigned treatment daily via the determined optimal route for a specified period (e.g., 21 days).

  • Endpoint:

    • Monitor tumor volume and body weight throughout the study.

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

G cluster_0 Phase 1: Dose Ranging & MTD cluster_1 Phase 2: Efficacy Study Start Start with Wide Dose Range (e.g., 1-200 mg/kg) DailyAdmin Daily Administration (e.g., 14 days) Start->DailyAdmin Monitor Monitor Toxicity: - Body Weight - Clinical Signs DailyAdmin->Monitor Toxic Toxicity Observed? Monitor->Toxic EndpointMTD Determine MTD: <10% Body Weight Loss No Severe Toxicity SelectDoses Select Doses Based on MTD (e.g., MTD, 0.5xMTD, 0.25xMTD) EndpointMTD->SelectDoses Toxic->Start Yes (Lower Doses) Toxic->EndpointMTD No TreatTumor Treat Tumor-Bearing Animals SelectDoses->TreatTumor MonitorEfficacy Monitor Efficacy: - Tumor Volume - Body Weight TreatTumor->MonitorEfficacy Efficacy Efficacy Observed? MonitorEfficacy->Efficacy EndpointEfficacy Endpoint Analysis: - Tumor Growth Inhibition - Biomarkers Efficacy->SelectDoses No (Adjust Doses/Route) Efficacy->EndpointEfficacy Yes

Caption: Workflow for In Vivo Dose Optimization of this compound.

G 4_5_Diepipsidial_A This compound Unknown_Target Potential Target (e.g., Signaling Kinase) 4_5_Diepipsidial_A->Unknown_Target Binds/Inhibits Apoptosis_Induction Induction of Apoptosis Unknown_Target->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest Leads to Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Postulated Anti-Tumor Signaling Pathway for this compound.

References

Technical Support Center: 4,5-Diepipsidial A in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound named "4,5-Diepipsidial A" is not available in the public scientific literature based on the conducted searches. It is possible that this is a novel or proprietary compound, or that the name provided is a misspelling of a different agent. The following technical support guide is constructed based on established principles and common experimental observations related to compounds that overcome drug resistance in cancer. The specific data, protocols, and pathways should be considered illustrative examples until validated information for "this compound" becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which compounds like this compound are proposed to overcome drug resistance?

A1: Compounds that overcome drug resistance often act through one or more of the following mechanisms:

  • Inhibition of Efflux Pumps: Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2) that actively pump chemotherapeutic drugs out of the cell.[1][2][3] Resistance-reversing agents can inhibit the function of these pumps, leading to increased intracellular drug accumulation and restored chemosensitivity.

  • Modulation of Apoptotic Pathways: Resistant cancer cells often have defects in the apoptotic machinery, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[4][5] Some compounds can overcome this by directly targeting these proteins or by activating alternative cell death pathways.

  • Alteration of Signaling Pathways: Aberrant signaling pathways, such as the PI3K/Akt and MAPK pathways, are frequently implicated in drug resistance. Agents that modulate these pathways can re-sensitize cancer cells to chemotherapy.

Q2: We are observing reduced efficacy of this compound in our multi-drug resistant (MDR) cell line. What could be the issue?

A2: Reduced efficacy in an MDR cell line could be due to several factors:

  • High Expression of a Non-Targeted Efflux Pump: this compound might be a substrate for a specific efflux pump that is highly expressed in your cell line. If it is not an inhibitor of that particular pump, its intracellular concentration will remain low.

  • Alternative Resistance Mechanisms: Your cell line may have developed resistance through mechanisms that are not targeted by this compound, such as altered drug metabolism, target mutation, or enhanced DNA repair.

  • Experimental Conditions: Factors such as drug concentration, incubation time, and cell density can significantly impact the observed efficacy. Ensure these parameters are optimized for your specific cell line.

Troubleshooting Guides

Problem 1: Inconsistent results in chemosensitization assays.
Possible Cause Troubleshooting Step
Cell Line Instability Regularly perform cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments.
Drug Degradation Prepare fresh stock solutions of this compound and the chemotherapeutic agent. Store aliquots at the recommended temperature and protect from light if necessary.
Assay Variability Optimize cell seeding density to ensure logarithmic growth during the experiment. Include appropriate positive and negative controls in every assay.
Problem 2: No significant increase in intracellular chemotherapy accumulation with this compound.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for efflux pump inhibition.
Efflux Pump Specificity Identify the specific efflux pumps overexpressed in your cell line (e.g., via Western blot or qPCR). Verify if this compound is known to inhibit these specific pumps.
Assay Method Use a sensitive method for detecting intracellular drug accumulation, such as flow cytometry with a fluorescent drug (e.g., doxorubicin) or HPLC.

Experimental Protocols

Protocol 1: Evaluation of Efflux Pump Inhibition using a Fluorescent Substrate

This protocol describes a common method to assess the ability of a compound to inhibit the efflux of a fluorescent substrate, such as Rhodamine 123, from MDR cells.

  • Cell Culture: Plate MDR cells (e.g., NCI/ADR-RES) and their parental sensitive cell line in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-incubation with Inhibitor: Treat the cells with various concentrations of this compound or a known efflux pump inhibitor (e.g., verapamil) for 1 hour.

  • Substrate Loading: Add a fluorescent substrate (e.g., Rhodamine 123 at 5 µM) to all wells and incubate for 1 hour, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove the extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of efflux.

Protocol 2: Assessment of Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat cancer cells with the chemotherapeutic agent alone, this compound alone, or a combination of both for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Efflux Pump-Mediated Resistance cluster_1 Action of this compound Chemo Chemotherapeutic Drug Pump Efflux Pump (e.g., P-gp) Chemo->Pump Binding Extracellular Extracellular Space Pump->Chemo Efflux ADP ADP + Pi Pump->ADP ATP ATP ATP->Pump Intracellular Intracellular Space DDA This compound DDA->Pump Inhibition

Caption: Overcoming efflux pump-mediated resistance.

G cluster_workflow Experimental Workflow: Assessing Chemosensitization start Start: Seed Resistant Cancer Cells treatment Treat with: 1. Chemotherapy alone 2. This compound alone 3. Combination start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein end End: Analyze and Compare Results viability->end apoptosis->end protein->end

Caption: Workflow for evaluating chemosensitizing agents.

G cluster_pathway Apoptotic Signaling Pathway Modulation Chemo Chemotherapeutic Drug Bax Bax/Bak (Pro-apoptotic) Chemo->Bax DDA This compound Bcl2 Bcl-2 (Anti-apoptotic) DDA->Bcl2 Inhibition Bcl2->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Modulation of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how the efficacy of this compound in overcoming resistance could be quantified.

Table 1: Effect of this compound on the IC50 of Doxorubicin in Resistant Ovarian Cancer Cells (NCI/ADR-RES)
TreatmentIC50 of Doxorubicin (µM)Fold Reversal
Doxorubicin alone15.21.0
Doxorubicin + 1 µM this compound7.62.0
Doxorubicin + 5 µM this compound2.17.2
Doxorubicin + 10 µM Verapamil (Control)1.88.4
Table 2: Apoptosis Induction in Cisplatin-Resistant Lung Cancer Cells (A549/DDP) after 48h Treatment
Treatment% Apoptotic Cells (Annexin V+)
Control (Untreated)3.5%
10 µM Cisplatin8.2%
5 µM this compound5.1%
10 µM Cisplatin + 5 µM this compound35.8%

References

Technical Support Center: Enhancing Analytical Method Sensitivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the sensitivity of analytical methods, particularly for challenging compounds. While the principles discussed are broadly applicable, they are presented in the context of analyzing a hypothetical small molecule, "Compound X," using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the sensitivity of a UPLC-MS/MS method?

A1: To enhance sensitivity, start by optimizing the mass spectrometry parameters for your specific analyte ("Compound X"). This includes maximizing the ionization efficiency by selecting the appropriate ionization source (e.g., ESI, APCI, or APPI) and optimizing source-dependent parameters like capillary voltage, source temperature, and gas flows.[1][2] Concurrently, optimize the mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) formate, to improve analyte ionization and chromatographic peak shape.[2] Upgrading from HPLC to UPLC systems, which utilize smaller particle size columns (e.g., 1.7 µm), can also lead to sharper peaks and improved sensitivity.[2]

Q2: How can sample preparation significantly impact method sensitivity?

A2: A clean sample is crucial for minimizing matrix effects and thus enhancing sensitivity.[3] Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering components than simpler methods like protein precipitation. For highly complex matrices, more advanced sample cleanup strategies may be necessary.

Q3: When should I consider using a different ionization technique?

A3: If you are struggling to achieve adequate sensitivity with Electrospray Ionization (ESI), especially for non-polar or hydrophobic compounds, consider alternative ionization sources. Atmospheric Pressure Chemical Ionization (APCI) is often better for less polar compounds. For highly hydrophobic molecules that are difficult to ionize by ESI or APCI, Atmospheric Pressure Photoionization (APPI) can be a powerful alternative, sometimes used with a dopant to promote charge transfer.

Q4: What role does the internal standard play in ensuring method accuracy and sensitivity?

A4: A suitable internal standard (IS) is critical for reliable quantification. Ideally, a stable isotope-labeled version of the analyte is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for any variability during sample preparation and analysis. When a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used, but it may not perfectly mimic the analyte's behavior.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS parameters. 2. Inefficient ionization. 3. Poor chromatographic peak shape. 4. Significant matrix effects. 5. Analyte degradation.1. Perform a thorough tuning of the mass spectrometer for the analyte. 2. Optimize the mobile phase pH and organic content; consider different ionization sources (APCI, APPI). 3. Evaluate different UPLC columns and gradient profiles to achieve sharper peaks. 4. Implement a more rigorous sample cleanup method like SPE. 5. Investigate sample stability under different storage and processing conditions.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Co-eluting interferences from the matrix.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's recommendations. 3. Improve chromatographic separation or enhance sample cleanup.
Inconsistent Results / High Variability 1. Inconsistent sample preparation. 2. Unstable ionization. 3. Poorly chosen or degraded internal standard. 4. Carryover from previous injections.1. Ensure precise and reproducible execution of the sample preparation protocol. 2. Check for fluctuations in MS source parameters and mobile phase delivery. 3. Verify the stability and purity of the internal standard. Use a stable isotope-labeled IS if possible. 4. Optimize the needle wash procedure to minimize carryover to less than 10% of the lower limit of quantitation (LLOQ).
Peak Tailing or Fronting 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the injection volume or sample concentration. 2. Try a different column chemistry or mobile phase additive. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

Quantitative Data Summary

The following tables summarize typical performance characteristics of UPLC-MS/MS methods for small molecules in biological matrices, providing a benchmark for your own method development.

Table 1: Comparison of Lower Limits of Quantitation (LLOQ) for Different Compounds and Methods

CompoundMatrixMethodLLOQ
CyclophosphamideBloodUPLC-MS/MS5 ng/mL
4-HydroxycyclophosphamideBloodUPLC-MS/MS2.5 ng/mL
DiphenidolBloodUPLC-MS/MS0.05 ng/mL
DiphenidolLiver TissueUPLC-MS/MS0.3 ng/g
4-Methoxydiphenylmethane (B1215653)Rat PlasmaUPLC-APPI-MS/MS5 ng/mL

Table 2: Accuracy and Precision Data from Validated Methods

CompoundConcentration LevelsAccuracy (% Recovery)Precision (% RSD)
Six Psychoactive Substances0.1 µg/L89.3 - 119.9%5.59 - 11.83%
1.0 µg/L93.1 - 98.6%3.30 - 5.28%
10.0 µg/L98.3 - 103.6%1.44 - 4.54%
DiphenidolNot Specified92.77 - 112.75%3.22 - 12.17% (intraday and interday)

Experimental Protocols

General UPLC-MS/MS Method for Quantification of Compound X in Plasma

This protocol provides a general framework. Specific parameters must be optimized for "Compound X".

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient tailored to elute "Compound X" with a good peak shape.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor and product ions) and collision energy for "Compound X" and its internal standard by infusing a standard solution directly into the mass spectrometer.

    • Optimize source-dependent parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to maximize the signal for "Compound X".

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix.

Troubleshooting_Sensitivity Start Low Signal Sensitivity CheckMS Optimize MS Parameters? Start->CheckMS CheckChroma Improve Chromatography? CheckMS->CheckChroma No TuneMS Tune Ion Source & MRM Transitions CheckMS->TuneMS Yes CheckSamplePrep Enhance Sample Cleanup? CheckChroma->CheckSamplePrep No OptimizeMobilePhase Adjust Mobile Phase (pH, Organic %) CheckChroma->OptimizeMobilePhase Yes UseSPE Implement Solid-Phase Extraction (SPE) CheckSamplePrep->UseSPE Yes End Sensitivity Improved CheckSamplePrep->End No TuneMS->CheckChroma ChangeColumn Test Different Column Chemistry OptimizeMobilePhase->ChangeColumn ChangeColumn->CheckSamplePrep ConsiderAltIonization Consider APCI/APPI UseSPE->ConsiderAltIonization ConsiderAltIonization->End

Caption: A logical troubleshooting guide for addressing low analytical method sensitivity.

References

Troubleshooting Mass Spectrometry Fragmentation of 4,5-Diepipsidial A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the natural product 4,5-Diepipsidial A, a meroterpenoid isolated from Psidium guajava, mass spectrometry is a critical tool for structural confirmation and purity assessment. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the mass spectrometric analysis of this compound, particularly focusing on its fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound in ESI-MS?

A1: this compound has a molecular formula of C₃₀H₃₄O₅ and a molecular weight of 474.59 g/mol . In positive ion mode Electrospray Ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 475.24. Adducts with sodium [M+Na]⁺ (m/z 497.22) or potassium [M+K]⁺ (m/z 513.19) are also commonly observed, depending on the purity of the solvents and sample. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 473.23 might be detected.

Q2: I am not observing the expected molecular ion peak, or it is very weak. What are the possible causes?

A2: Several factors can lead to a weak or absent molecular ion:

  • In-source Fragmentation: The compound may be fragmenting within the ion source before mass analysis. This is common for complex natural products. Try using a softer ionization technique or reducing the source temperature and cone voltage.

  • Poor Ionization Efficiency: The choice of mobile phase and pH can significantly impact ionization. For meroterpenoids, a mobile phase containing a small amount of formic acid (0.1%) can enhance protonation in positive ion mode.

  • Incorrect Mass Range: Ensure the mass spectrometer's scan range is set to include the expected m/z of the molecular ion and its potential adducts.

Q3: My MS/MS spectrum shows many unexpected fragments. How can I interpret them?

A3: Unexpected fragments can arise from several sources:

  • Co-eluting Impurities: If your sample is not completely pure, co-eluting compounds will fragment alongside this compound, leading to a complex and confusing MS/MS spectrum. Improving chromatographic separation is key.

  • Complex Fragmentation Pathways: Meroterpenoids can undergo complex rearrangements and multiple bond cleavages. It is important to consider fragmentation patterns common to sesquiterpenoid and phloroglucinol (B13840) moieties, which are the building blocks of this class of compounds.

  • Background Ions: Contaminants from solvents, glassware, or the LC-MS system can contribute to the spectrum. Running a blank injection can help identify these background ions.

Troubleshooting Common Fragmentation Issues

Issue Potential Cause Recommended Solution
No or Low Abundance of Precursor Ion In-source fragmentationDecrease cone/nozzle voltage. Reduce ion source temperature. Use a lower-energy ionization mode if available.
Poor ionizationOptimize mobile phase pH with additives like formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode).
Unidentifiable or Unexpected Fragments Sample contaminationPrepare fresh solvents and samples. Use high-purity solvents and clean vials.
Co-eluting impuritiesOptimize the chromatographic method (gradient, column chemistry) to improve separation.
Inconsistent Fragmentation Pattern Fluctuating collision energyEnsure the collision energy in the MS/MS method is stable and appropriate for the compound.
Matrix effectsDilute the sample to minimize ion suppression or enhancement from matrix components.
Dominant Low m/z Fragments High collision energyPerform a collision energy ramp experiment to find the optimal energy that produces informative fragments without excessive fragmentation.

Experimental Protocol: ESI-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: Select the [M+H]⁺ ion (m/z 475.2) as the precursor for collision-induced dissociation (CID).

  • Collision Energy: Start with a ramp of 15-40 eV to observe a range of fragments.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: MS Fragmentation Issue no_precursor No or Weak Precursor Ion [M+H]+ start->no_precursor unexpected_fragments Unexpected Fragments in MS/MS start->unexpected_fragments inconsistent_fragments Inconsistent Fragmentation start->inconsistent_fragments check_source_params Check Ion Source Parameters (Voltage, Temperature) no_precursor->check_source_params check_sample_purity Verify Sample Purity and Preparation unexpected_fragments->check_sample_purity check_ms_method Review MS/MS Method (Collision Energy) inconsistent_fragments->check_ms_method optimize_lc Optimize LC Method check_source_params->optimize_lc If no improvement solution_found Problem Resolved check_source_params->solution_found If issue resolved optimize_lc->solution_found If issue resolved run_blank Run Blank Injection check_sample_purity->run_blank If purity is confirmed check_sample_purity->solution_found If issue resolved check_ms_method->solution_found If issue resolved run_blank->optimize_lc If blank is clean run_blank->solution_found If issue resolved

Caption: Troubleshooting workflow for this compound MS fragmentation.

Experimental Analysis Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_prep Prepare this compound (1-10 µg/mL) filtration Filter Sample (0.22 µm) sample_prep->filtration lc_separation Reversed-Phase LC Separation filtration->lc_separation ms_scan Full Scan MS (m/z 100-1000) lc_separation->ms_scan msms_fragmentation MS/MS of [M+H]+ (m/z 475.2) ms_scan->msms_fragmentation data_processing Process Raw Data msms_fragmentation->data_processing fragment_identification Identify Characteristic Fragments data_processing->fragment_identification structure_confirmation Confirm Structure fragment_identification->structure_confirmation

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Compounds

Psidial A and Psiguadial A are structurally related meroterpenoids, a class of natural products derived from mixed biosynthetic pathways. Both have been isolated from the leaves of Psidium guajava. Their complex structures contribute to their distinct biological profiles, particularly their potential as anticancer and antidiabetic agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Psidial A and Psiguadial A. Direct comparative studies with uniform assays are limited, and thus the data is compiled from various sources.

Biological ActivityPsidial APsiguadial AReference Compound/Assay
Cytotoxicity Potent activity reported against human cancer cell lines.Potent inhibitory effects on the growth of human hepatoma cells (HepG2).[1]Specific IC50 values not available in the reviewed literature.
PTP1B Inhibition Low inhibition (1.7% at 10 µM).IC50: 4.7 µMUrsolic Acid (Positive Control) IC50: 3.1 µM.[1]

Comparative Biological Activity

Cytotoxicity:

Both Psidial A and Psiguadial A have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies have highlighted that meroterpenoids from guava possess broad-spectrum cytotoxicity.[2][3][4] Specifically, Psiguadial A has demonstrated potent inhibitory effects on the growth of human hepatoma (HepG2) cells.[1] While Psidial A is also described as having cytotoxic properties, specific IC50 values for direct comparison are not available in the reviewed literature. The general findings suggest that these compounds warrant further investigation as potential anticancer agents.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. In this context, Psiguadial A has been identified as a potent PTP1B inhibitor, with a reported IC50 value of 4.7 µM.[1] In contrast, Psidial A showed significantly weaker activity, with only 1.7% inhibition at a concentration of 10 µM. This indicates a substantial difference in the potency of these two closely related compounds against this important metabolic target.

Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxic activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cells (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Psidial A or Psiguadial A) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

PTP1B Inhibition Assay:

The inhibitory effect on PTP1B is assessed using a colorimetric enzymatic assay.

  • Reagents: The assay requires recombinant human PTP1B enzyme, a substrate such as p-nitrophenyl phosphate (B84403) (pNPP), and a suitable buffer (e.g., Tris-HCl with DTT and EDTA).

  • Assay Procedure:

    • The test compound (Psidial A or Psiguadial A) at various concentrations is pre-incubated with the PTP1B enzyme in a 96-well plate.

    • The enzymatic reaction is initiated by adding the pNPP substrate.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow product.

  • Absorbance Measurement: The absorbance of the p-nitrophenol is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells with the test compound to that of the control wells (enzyme and substrate without inhibitor). The IC50 value is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

insulin_signaling_pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS-1 IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) Psiguadial_A Psiguadial A Psiguadial_A->PTP1B Inhibits mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Psidial A / Psiguadial A seed_cells->add_compounds incubate_cells Incubate (e.g., 48h) add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to Validating DPP-4 Target Engagement in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the engagement of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in a cellular environment. It is intended to assist researchers in selecting the most appropriate techniques and protocols for their drug discovery and development programs. As the initial query for "4,5-Diepipsidial A" did not yield specific results, this guide focuses on the well-established therapeutic class of DPP-4 inhibitors.

Introduction to DPP-4 and its Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose homeostasis.[1] It is a serine exopeptidase that cleaves N-terminal dipeptides from various peptide hormones, most notably the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] The inactivation of these incretins by DPP-4 leads to reduced insulin (B600854) secretion and increased glucagon (B607659) release, contributing to hyperglycemia in type 2 diabetes.[2]

DPP-4 inhibitors, a class of oral antihyperglycemic agents, work by blocking the active site of the DPP-4 enzyme. This inhibition prevents the degradation of GLP-1 and GIP, thereby prolonging their activity.[2] The increased levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, ultimately leading to improved glycemic control.[2]

Comparative Analysis of Target Engagement Validation Methods

Validating that a drug candidate directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery. Several biophysical and biochemical methods can be employed to confirm the target engagement of DPP-4 inhibitors. This section compares three prominent methods: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and traditional biochemical activity assays.

Method Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3]Label-free; applicable to intact cells and tissues; provides evidence of direct target binding in a physiological context.[3][4]Requires specific antibodies for detection (Western blot); may not be suitable for all membrane proteins.Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).[3]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5]Label-free; does not require modification of the compound; can be used with crude cell lysates.[5]Requires optimization of protease concentration and digestion time; may not be suitable for all proteins.Protection from proteolysis, visualized by Western blot or mass spectrometry.[5]
Biochemical Activity Assay Measures the enzymatic activity of DPP-4 in the presence of an inhibitor.High-throughput; provides a direct measure of functional inhibition.Performed on purified enzymes or cell lysates, which may not fully recapitulate the cellular environment.IC50 value (concentration of inhibitor required to inhibit 50% of enzyme activity).

Quantitative Comparison of DPP-4 Inhibitors

DPP-4 Inhibitor Biochemical IC50 (nM) Cellular Target Engagement Data (Example)
Sitagliptin 18Caco-2 cells IC50: 600 nM[1]
Vildagliptin 2.3-
Saxagliptin 26-
Linagliptin ~1-
Alogliptin <10-

Comparison with Alternative Therapies

DPP-4 inhibitors represent one of several classes of drugs used to manage type 2 diabetes. The following table compares their efficacy, as measured by the reduction in glycated hemoglobin (HbA1c), with two other major classes of antidiabetic agents: Glucagon-like Peptide-1 Receptor Agonists (GLP-1 RAs) and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors.

Drug Class Mechanism of Action Mean HbA1c Reduction (vs. Placebo or Active Comparator)
DPP-4 Inhibitors Prevents degradation of incretin (B1656795) hormones (GLP-1 and GIP).[2]-0.5% to -0.8%[6]
GLP-1 Receptor Agonists Directly activate the GLP-1 receptor.[7]-1.0% to -1.5%[8][9]
SGLT2 Inhibitors Inhibit glucose reabsorption in the kidneys.-0.7% to -1.0%[10][11]

Clinical trials have generally shown that GLP-1 receptor agonists lead to greater reductions in HbA1c and body weight compared to DPP-4 inhibitors.[6][8][9] SGLT2 inhibitors also demonstrate robust HbA1c lowering and offer additional cardiovascular and renal benefits.[10][11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for DPP-4

This protocol is a general guideline for performing a CETSA experiment to validate the target engagement of a DPP-4 inhibitor in cultured cells.

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing DPP-4 (e.g., Caco-2, HEK293) to ~80% confluency.

    • Treat the cells with the DPP-4 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.[12]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by Western blot using a specific antibody against DPP-4 to detect the amount of soluble protein at each temperature.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol for DPP-4

This protocol provides a general framework for a DARTS experiment to identify or validate the interaction of a compound with DPP-4.

  • Cell Lysate Preparation:

    • Harvest cells expressing DPP-4 and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease inhibitors.[13]

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine and normalize the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with the test compound at various concentrations or with a vehicle control for a specific duration (e.g., 1 hour) at room temperature.[14]

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to the lysate-compound mixtures.[13][15] The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the total protein content.

    • Incubate the reactions for a defined period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.[14]

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or perform a Western blot using a DPP-4 specific antibody.

    • A protected band corresponding to the molecular weight of DPP-4 in the compound-treated lanes compared to the vehicle control indicates target engagement.

Visualizing Signaling Pathways and Workflows

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Pancreatic β-cell GLP-1_GIP GLP-1 / GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Degradation GLP1R GLP-1 Receptor GLP-1_GIP->GLP1R Activation DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibition Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Insulin_Secretion ↑ Insulin Secretion PKA_Epac->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake Insulin_Secretion->Glucose_Uptake

Caption: DPP-4 signaling and inhibition pathway.

Experimental Workflow for CETSA

CETSA_Workflow Start Start: Intact Cells Compound_Treatment 1. Compound Treatment (DPP-4 Inhibitor vs. Vehicle) Start->Compound_Treatment Heat_Challenge 2. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis & Protein Extraction Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble/Insoluble) Cell_Lysis->Centrifugation Soluble_Fraction Soluble Protein Fraction Centrifugation->Soluble_Fraction Western_Blot 5. Western Blot Analysis (Anti-DPP-4 Antibody) Soluble_Fraction->Western_Blot Analysis 6. Data Analysis (Melting Curve Shift) Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Workflow for DARTS

DARTS_Workflow Start Start: Cell Lysate Compound_Incubation 1. Compound Incubation (DPP-4 Inhibitor vs. Vehicle) Start->Compound_Incubation Protease_Digestion 2. Limited Proteolysis (e.g., Thermolysin) Compound_Incubation->Protease_Digestion Stop_Digestion 3. Stop Digestion (Inhibitor or Heat) Protease_Digestion->Stop_Digestion SDS_PAGE 4. SDS-PAGE Separation Stop_Digestion->SDS_PAGE Analysis 5. Analysis (Western Blot or Staining) SDS_PAGE->Analysis Result Result: Protected Protein Band Analysis->Result

Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.

References

A Comparative Analysis of Synthetic Routes to Psidial A and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An examination of biomimetic and enantioselective strategies for the synthesis of complex meroterpenoids, offering insights for researchers and professionals in drug development and natural product synthesis.

The complex meroterpenoid Psidial A, a natural product isolated from the leaves of the guava plant (Psidium guajava), has garnered interest for its potential biological activities. The initial topic of "4,5-Diepipsidial A" appears to be a misnomer, as a thorough review of the chemical literature reveals no such compound. The focus of synthetic efforts has been on Psidial A and its isomers, such as the closely related and potent antiproliferative agent, (-)-psiguadial A. This guide provides a comparative analysis of two prominent synthetic routes towards this family of molecules: a biomimetic synthesis of Psidial A and an enantioselective total synthesis of (-)-psiguadial A. These approaches highlight different strategies for constructing the intricate polycyclic core of these natural products.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic strategies discussed. It is important to note that the biomimetic synthesis yields a mixture of diastereomers, while the enantioselective synthesis is designed to produce a single enantiomer of a related compound.

MetricBiomimetic Synthesis of Psidial A (Lawrence et al.)Enantioselective Total Synthesis of (-)-Psiguadial A (Chain et al.)
Overall Yield Not explicitly reported for Psidial A (part of a mixture)Not explicitly reported
Longest Linear Sequence 1 step17 steps
Key Reaction Hetero-Diels-Alder reactionEnolate-ortho-quinone methide coupling
Starting Materials (-)-β-Caryophyllene, Benzaldehyde (B42025), Diformylphloroglucinol(+)-3-Carene
Stereocontrol Substrate-controlled, yields diastereomersReagent and substrate-controlled, enantioselective

Synthetic Route 1: Biomimetic Synthesis of Psidial A via Hetero-Diels-Alder Reaction

This approach, developed by Lawrence and coworkers, mimics the proposed biosynthetic pathway of Psidial A. It is a highly convergent, one-pot, three-component reaction that rapidly assembles the core structure of the molecule.

The key transformation is a hetero-Diels-Alder reaction between (-)-β-caryophyllene and an in situ-generated ortho-quinone methide. The ortho-quinone methide is formed from the condensation of benzaldehyde and diformylphloroglucinol. This biomimetic approach is notable for its efficiency in building molecular complexity from simple precursors in a single step. However, a significant drawback is the formation of a mixture of diastereomers, with guajadial (B15128780) being the major product and Psidial A being a minor component.

Experimental Protocol: Biomimetic Synthesis of Psidial A

A solution of diformylphloroglucinol (1.0 equiv.), benzaldehyde (1.0 equiv.), and (-)-β-caryophyllene (1.5 equiv.) in water is stirred at room temperature for 7 days. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to separate the diastereomeric products, affording guajadial and Psidial A. The isolated yield for Psidial A is not specified but is noted to be a minor component of the product mixture.

Biomimetic_Synthesis cluster_reactants Starting Materials Caryophyllene Caryophyllene Hetero-Diels-Alder Hetero-Diels-Alder Caryophyllene->Hetero-Diels-Alder Benzaldehyde Benzaldehyde o-Quinone Methide o-Quinone Methide Benzaldehyde->o-Quinone Methide Condensation Diformylphloroglucinol Diformylphloroglucinol Diformylphloroglucinol->o-Quinone Methide o-Quinone Methide->Hetero-Diels-Alder Product Mixture Product Mixture Hetero-Diels-Alder->Product Mixture [4+2] Cycloaddition

Biomimetic synthesis of Psidial A.

Synthetic Route 2: Enantioselective Total Synthesis of (-)-Psiguadial A

In contrast to the biomimetic approach, the total synthesis of the related meroterpenoid, (-)-psiguadial A, by the Chain group, is a lengthy, multi-step sequence that provides precise control over the stereochemistry of the final product. This linear synthesis allows for the construction of a single enantiomer, which is crucial for pharmacological studies.

The synthesis commences from the readily available chiral starting material, (+)-3-carene. Two key strategic bond formations define this route. The first is a diastereoselective enolate-ortho-quinone methide coupling reaction to form a highly congested carbon-carbon bond. The second is an acid-mediated intramolecular hydration and ring-closure to construct the unique oxepane (B1206615) core of the natural product. This synthesis showcases a powerful strategy for the construction of complex, stereochemically dense natural products, albeit with a higher step count compared to the biomimetic approach.

Experimental Protocol: Key Steps in the Synthesis of (-)-Psiguadial A

1. Enolate-ortho-Quinone Methide Coupling: To a solution of the silyl (B83357) enol ether derived from the tricyclic ketone (prepared from (+)-3-carene) in a suitable aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C), is added a fluoride (B91410) source (e.g., tetramethylammonium (B1211777) fluoride). A solution of the ortho-hydroxybenzyl bromide precursor is then added dropwise. The reaction mixture is stirred at low temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched and worked up to afford the coupled product.

2. Acid-Mediated Oxepane Ring-Closure: The product from the coupling reaction is subjected to a series of transformations to install the necessary functionality for the cyclization. The advanced intermediate is then treated with a protic acid (e.g., camphorsulfonic acid) in a chlorinated solvent (e.g., chloroform) at room temperature. The acid catalyzes an intramolecular attack of a hydroxyl group onto a double bond, followed by hydration and ring closure to form the characteristic oxepane ring of psiguadial A. The product is then isolated and purified using standard chromatographic techniques.

Enantioselective_Synthesis Start (+)-3-Carene Intermediate_1 Tricyclic Ketone Start->Intermediate_1 Multi-step sequence Intermediate_2 Silyl Enol Ether Intermediate_1->Intermediate_2 Coupling Enolate-o-QM Coupling Intermediate_2->Coupling Intermediate_3 o-Hydroxybenzyl Bromide Precursor Intermediate_3->Coupling Intermediate_4 Coupled Product Coupling->Intermediate_4 Intermediate_5 Cyclization Precursor Intermediate_4->Intermediate_5 Functional group manipulations Cyclization Acid-mediated Cyclization Intermediate_5->Cyclization Final_Product (-)-Psiguadial A Cyclization->Final_Product

Enantioselective synthesis of (-)-Psiguadial A.

Concluding Remarks

The two synthetic strategies presented for the psidial family of meroterpenoids offer a clear contrast in synthetic philosophy. The biomimetic approach provides rapid access to the molecular core but sacrifices stereocontrol. This makes it an excellent tool for exploring the chemical space of these natural products and for confirming biosynthetic hypotheses. On the other hand, the enantioselective total synthesis, while significantly more labor-intensive, delivers a single, stereochemically pure enantiomer. This level of precision is indispensable for the development of therapeutic agents, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. The choice between these strategies will ultimately depend on the specific goals of the research program, whether it be rapid analogue generation or the production of a specific, biologically active molecule.

Independent Verification of 4,5-Diepipsidial A: A Comparative Guide to its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the published cytotoxic data for 4,5-Diepipsidial A, a meroterpenoid isolated from Psidium guajava (guava).[1][2][3] We present a comparative analysis of its in vitro activity against various cancer cell lines alongside a structurally related compound, Guajadial B. Detailed experimental methodologies and visual representations of workflows and relevant signaling pathways are included to support researchers in the fields of natural product chemistry, oncology, and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and its analogue Guajadial B was evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. This data has been compiled from a study published in the Journal of Agricultural and Food Chemistry.[1][2]

CompoundHCT116 (Colon)CCRF-CEM (Leukemia)DU145 (Prostate)Huh7 (Liver)A549 (Lung)
This compound 4.82 ± 0.9 μM3.56 ± 0.5 μM4.79 ± 2.7 μM2.82 ± 0.6 μM0.16 ± 0.03 μM
Guajadial B 5.11 ± 1.1 μM4.23 ± 0.8 μM5.52 ± 1.5 μM2.93 ± 0.5 μM0.15 ± 0.05 μM
Camptothecin (Positive Control)0.02 ± 0.003 μM0.009 ± 0.001 μM0.03 ± 0.005 μM0.04 ± 0.006 μM0.03 ± 0.004 μM

Table 1: Comparative IC50 values of this compound and Guajadial B against five human cancer cell lines.

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a common colorimetric assay for assessing cell metabolic activity, which was utilized to obtain the presented data.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Human cancer cell lines (HCT116, CCRF-CEM, DU145, Huh7, and A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Stock solutions of this compound, Guajadial B, and the positive control (Camptothecin) are prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the compounds are made in the culture medium to achieve a final concentration range, typically from 10⁻⁸ to 10⁻⁴ M.

    • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with DMSO only.

  • Incubation:

    • The microplates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for the cytotoxicity assay and a simplified representation of a potential signaling pathway affected by cytotoxic compounds.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Acquisition & Analysis start Start: Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compounds seed->treat prepare Prepare Serial Dilutions of Compounds prepare->treat incubate Incubate for 48 hours add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate end end calculate->end End: Report Results

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome compound This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases parp_cleavage PARP Cleavage executioner_caspases->parp_cleavage apoptosis Apoptosis (Programmed Cell Death) parp_cleavage->apoptosis

References

Meta-Analysis of Preclinical Studies on "4,5-Diepipsidial A" Uncovers No Direct Research, Points Towards Dipeptidyl Peptidase-4 (DPP-4) Inhibitors as a Potential Area of Interest

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive meta-analysis of preclinical studies concerning "4,5-Diepipsidial A" has yielded no direct research findings for a compound under this specific designation. The scientific literature, as accessed through extensive database searches, does not contain retrievable data or experimental protocols for a substance named "this compound".

However, the search results consistently converged on a well-established class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This class of drugs is a cornerstone in the management of type 2 diabetes mellitus. Given the specificity of the original query, it is plausible that "this compound" may be a novel, less-documented compound, a proprietary name not yet in the public domain, or a potential misnomer for a related chemical entity.

For researchers, scientists, and drug development professionals, the extensive body of preclinical and clinical research on DPP-4 inhibitors offers a valuable comparative framework for understanding enzymatic inhibition as a therapeutic strategy. DPP-4 is a crucial enzyme in glucose homeostasis.[1][2][3] It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

Alternative Focus: A Comparative Guide to Preclinical Data on DPP-4 Inhibitors

Should the user's interest lie in the broader field of enzyme inhibitors for metabolic diseases, a comprehensive comparison guide on DPP-4 inhibitors can be provided. This guide would objectively compare the performance of various DPP-4 inhibitors based on available preclinical and clinical data, including:

  • Efficacy: Summarized data on glucose-lowering effects, HbA1c reduction, and impact on beta-cell function.

  • Safety and Tolerability: Comparative analysis of adverse event profiles, with a particular focus on risks such as pancreatitis and heart failure that have been investigated in large clinical trials.

  • Mechanism of Action: Detailed diagrams of the DPP-4 signaling pathway and the mechanism of its inhibition.

A selection of well-studied DPP-4 inhibitors that could be included in such a comparative guide are:

  • Sitagliptin

  • Vildagliptin

  • Saxagliptin

  • Linagliptin

  • Alogliptin

We invite the user to confirm if a detailed meta-analysis and comparison guide on DPP-4 inhibitors would be a suitable alternative to their original query on "this compound". Upon confirmation, a full report with structured data tables, detailed experimental protocols, and mandatory Graphviz visualizations will be generated to meet the specified requirements.

References

4,5-Diepipsidial A vs. Guajadial B: A Head-to-Head Comparison of Two Promising Anticancer Meroterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two structurally related meroterpenoids, 4,5-Diepipsidial A and Guajadial B, both isolated from the leaves and fruits of Psidium guajava (guava).[1] These natural products have demonstrated significant cytotoxic activities against a range of human cancer cell lines, positioning them as promising candidates for further investigation in oncology drug discovery. This document summarizes their comparative efficacy, provides an overview of the experimental protocols used for their evaluation, and illustrates their potential mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activities of this compound and Guajadial B have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, offering a direct comparison of their potency.

Cancer Cell LineCell TypeThis compound (IC50 in µM)Guajadial B (IC50 in µM)
A549Lung Carcinoma0.16 ± 0.03[2]0.15 ± 0.05[2]
Huh7Liver Carcinoma2.82 ± 0.6[2]2.93 ± 0.5[2]
DU145Prostate Carcinoma4.79 ± 2.7[2]16.4
HCT116Colon Carcinoma9.133.54
CCRF-CEMLeukemia7.07.58

Experimental Protocols

The cytotoxic activities of this compound and Guajadial B were primarily determined using standard colorimetric assays that measure cell viability and proliferation. The general methodologies for these key experiments are outlined below.

Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)

The IC50 values listed above were determined using established protocols such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.[2] These methods are widely accepted for in vitro screening of cytotoxic compounds.

General MTT Assay Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Guajadial B and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan (B1609692).

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

General SRB Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the Sulforhodamine B dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured on a microplate reader (usually at around 510 nm). The absorbance is proportional to the total cellular protein mass.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Potential Signaling Pathways

The precise mechanisms of action for this compound are still under full investigation; however, studies on Guajadial B and other structurally similar meroterpenoids suggest potential involvement in the inhibition of Topoisomerase I and modulation of cancer-related signaling pathways. One study has also suggested an interaction of this compound with the anti-apoptotic protein Bcl-2.

Below are diagrams illustrating these potential mechanisms.

Topoisomerase_I_Inhibition cluster_nucleus Nucleus DNA_Supercoiled Supercoiled DNA Topoisomerase_I Topoisomerase I (Top1) DNA_Supercoiled->Topoisomerase_I binds DNA_Relaxed Relaxed DNA Topoisomerase_I->DNA_Relaxed induces relaxation DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Guajadial_B Guajadial B Guajadial_B->Topoisomerase_I inhibits

Caption: Proposed mechanism of Guajadial B as a Topoisomerase I inhibitor.

Bcl2_Interaction cluster_cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Inhibited Apoptosis Inhibited Bcl2->Apoptosis_Inhibited Apoptosis_Promoted Apoptosis Promoted Bcl2->Apoptosis_Promoted Diepipsidial_A This compound Diepipsidial_A->Bcl2 inhibits

Caption: Potential interaction of this compound with the Bcl-2 protein.

Experimental Workflow

The general workflow for evaluating the in vitro cytotoxicity of novel compounds is a standardized process in drug discovery research.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with This compound or Guajadial B (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.